RIG012
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3,3-diethyl-4-phenylmethoxybenzo[g]indole-2,5-dione |
InChI |
InChI=1S/C23H21NO3/c1-3-23(4-2)18-19(24-22(23)26)16-12-8-9-13-17(16)20(25)21(18)27-14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
OEWZCENSPLZNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C(=O)C3=CC=CC=C3C2=NC1=O)OCC4=CC=CC=C4)CC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of RIG012
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RIG012 is a potent small-molecule antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By directly interacting with RIG-I, this compound effectively inhibits its signaling pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This mechanism of action has shown therapeutic potential in preclinical models of inflammatory conditions, such as pneumonia.
Mechanism of Action: Inhibition of the RIG-I Signaling Pathway
This compound functions by directly targeting the RIG-I protein, a central sensor in the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA within the cytoplasm of host cells and triggering a downstream cascade that results in an antiviral state.
The binding of this compound to RIG-I has been demonstrated through a hyperchromic shift in the absorbance spectrum of this compound upon interaction with the protein, indicating a direct physical association.[1] This interaction inhibits the ATPase activity of RIG-I, which is essential for its function.[2][3][4][5] The half-maximal inhibitory concentration (IC50) of this compound for RIG-I ATPase activity has been determined to be 0.71 μM in an NADH-coupled ATPase assay.[2][3][4][5]
By inhibiting RIG-I, this compound effectively blocks the downstream signaling cascade. This prevents the phosphorylation and subsequent nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons.[6] The inhibition of IRF3 activation ultimately leads to a dose-dependent reduction in the expression of interferon-beta (IFN-β) and other interferon-stimulated genes (ISGs), such as hRsad2.[1]
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | Assay | Source |
| IC50 (RIG-I ATPase activity) | 0.71 μM | NADH-coupled ATPase assay | [2][3][4][5] |
| In Vivo Dosage (Mouse Model) | 5 mg/kg | Intravenous injection | [7] |
Preclinical Efficacy in a Pneumonia Mouse Model
In a mouse model of Klebsiella pneumoniae-induced pneumonia, treatment with this compound demonstrated significant therapeutic effects.[7]
Reduction of Lung Injury
Histopathological analysis of lung tissue using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly ameliorated lung injury compared to the control group.[6][7][8]
Modulation of Inflammatory Cytokines
Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates showed that this compound treatment led to a significant reduction in the mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased.[6][7]
Improved Survival
Treatment with this compound also showed a trend towards improved survival rates in the pneumonia mouse model.[7]
Experimental Protocols
NADH-Coupled ATPase Assay
This assay measures the ATPase activity of RIG-I by coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified RIG-I protein
-
This compound
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
Procedure:
-
A reaction mixture is prepared containing RIG-I, NADH, PEP, PK, and LDH in the assay buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by RIG-I.
-
IC50 values are calculated by plotting the rate of reaction against the concentration of this compound.
Western Blot Analysis of IRF3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated IRF3 in cell or tissue lysates.
Materials:
-
Lung tissue homogenates from control and this compound-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-IRF3 mAb
-
Rabbit anti-phospho-IRF3 (pIRF3) mAb
-
Rabbit anti-β-Tubulin mAb (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
Procedure:
-
Lung tissues are homogenized in lysis buffer, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against IRF3, pIRF3, and β-Tubulin (typically at a 1:1000 dilution) overnight at 4°C.[6]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the pIRF3 band is normalized to the total IRF3 and loading control bands to determine the effect of this compound on IRF3 phosphorylation.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
qPCR is used to measure the mRNA levels of specific cytokines in lung tissue.
Materials:
-
Lung tissue homogenates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for:
-
Il1b
-
Tnf
-
Il10
-
Tgfb
-
A housekeeping gene (e.g., Gapdh or Actb)
-
Procedure:
-
Total RNA is extracted from lung tissue homogenates.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using SYBR Green Master Mix and gene-specific primers.
-
The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |
| Il1b | GCCACCTTTTGACAGTGATGAG | AGTGATACTGCCTGCCTGAAG | OriGene MP206724[9] |
| Tnf | CCACATCTCCCTCCAGAAAAGA | GCTGGGTAGAGAATGGATGAAC | [10] |
| Il10 | AAGGCAGTGGAGCAGGTGAA | CCAGCAGACTCAATACACAC | [10] |
| Tgfb1 | TGACGTCACTGGAGTTGTACGG | GGTTCATGTCATGGATGGATGGTGC | OriGene MP217184[9] |
Hematoxylin and Eosin (H&E) Staining of Lung Tissue
H&E staining is a standard histological method used to visualize tissue morphology and assess inflammation and injury.
Materials:
-
Paraffin-embedded lung tissue sections
-
Hematoxylin solution
-
Eosin solution
-
Ethanol series (for dehydration and rehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.
-
Slides are stained with hematoxylin, which stains cell nuclei blue-purple.
-
Slides are then counterstained with eosin, which stains the cytoplasm and extracellular matrix in varying shades of pink.
-
The stained sections are dehydrated, cleared in xylene, and mounted with a coverslip.
-
Lung injury is scored by a pathologist based on the degree of inflammation, alveolar damage, and edema.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Interleukin-10 Is Produced by a Specific Subset of Taste Receptor Cells and Critical for Maintaining Structural Integrity of Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RIG012: A Specific RIG-I Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RIG012 is a potent and specific small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By inhibiting the ATPase activity of RIG-I, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RIG-I pathway.
Introduction to RIG-I and its Role in Innate Immunity
Retinoic Acid-Inducible Gene I (RIG-I) is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in the innate immune system's first line of defense against viral infections[1]. RIG-I belongs to the RIG-I-like receptor (RLR) family, which also includes Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2)[1]. These receptors are responsible for detecting viral RNA in the cytoplasm of host cells[1].
Upon binding to viral RNA, specifically short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group, RIG-I undergoes a conformational change that exposes its two N-terminal caspase activation and recruitment domains (CARDs)[1]. This leads to the activation of the mitochondrial antiviral-signaling protein (MAVS), which in turn triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases then phosphorylate interferon regulatory factor 3 (IRF3) and IRF7, leading to their dimerization and translocation to the nucleus. Once in the nucleus, these transcription factors drive the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which establish an antiviral state in the infected and neighboring cells[1].
While essential for antiviral defense, hyperactivation of the RIG-I signaling pathway can contribute to the pathogenesis of autoimmune and inflammatory diseases. Therefore, small-molecule antagonists of RIG-I, such as this compound, are valuable tools for both studying the physiological roles of RIG-I and for the potential development of novel therapeutics.
This compound: A Specific Antagonist of RIG-I
This compound is a small molecule identified as a potent antagonist of the RIG-I innate immune receptor[2][3].
Chemical Properties
-
Chemical Name: 4-(benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione
-
Molecular Formula: C23H21NO3[4]
-
Molecular Weight: 359.42 g/mol [4]
Mechanism of Action
This compound functions by directly inhibiting the RNA-stimulated ATPase activity of RIG-I[2][3]. The hydrolysis of ATP by RIG-I is a critical step in its signaling cascade, and by blocking this function, this compound prevents the downstream activation of MAVS and the subsequent production of type I interferons and pro-inflammatory cytokines[2][3].
Quantitative Data
The following tables summarize the available quantitative data for the activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 0.71 µM | NADH-coupled ATPase assay | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration Range | Reference |
| HEK293T | IFN-β Promoter Luciferase Reporter Assay | Dose-dependent inhibition of RIG-I signaling | 1 - 4 µM | [5] |
| A549 | qRT-PCR | Dose-dependent inhibition of IFN-β and ISG hRsad2 expression | 1.25 - 18 µM | [5] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pneumonia
| Animal Model | Disease | Treatment | Outcome | Reference |
| C57BL/6 mice | Klebsiella pneumoniae-induced pneumonia | 5 mg/kg this compound via tail vein infusion | - Significantly inhibited the RIG-I-like receptor signaling pathway (P < 0.001)- Significantly ameliorated lung injury (P < 0.001)- Reduced pulmonary inflammatory responses (P < 0.05)- Showed a trend toward improved survival rates | [6][7][8][9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
NADH-Coupled ATPase Assay
This assay measures the ATPase activity of RIG-I by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant RIG-I protein
-
This compound
-
Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM KCl, 2 mM DTT)
-
Coupled enzyme mix (Pyruvate Kinase, Lactate Dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
RIG-I activating RNA (e.g., short 5'-triphosphate dsRNA)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupled enzyme mix, PEP, and NADH.
-
Add the purified RIG-I protein and the activating RNA to the reaction mixture in the wells of the microplate.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
IFN-β Promoter Luciferase Reporter Assay
This cell-based assay quantifies the activity of the IFN-β promoter, a downstream target of RIG-I signaling.
Materials:
-
HEK293T cells
-
Plasmids:
-
IFN-β promoter-firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase plasmid (for normalization)
-
RIG-I expression plasmid
-
-
This compound
-
Transfection reagent
-
Cell culture medium and reagents
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-firefly luciferase reporter plasmid, the Renilla luciferase plasmid, and the RIG-I expression plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, treat the cells with serial dilutions of this compound or vehicle control.
-
Stimulate RIG-I signaling (e.g., by transfecting with a RIG-I agonist RNA).
-
After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of this compound concentration to determine the dose-dependent inhibition of IFN-β promoter activity.
Western Blot for Phosphorylated IRF3 (pIRF3)
This technique is used to detect the phosphorylation of IRF3, a key downstream event in the RIG-I signaling pathway.
Materials:
-
Cell line responsive to RIG-I activation (e.g., A549)
-
This compound
-
RIG-I agonist (e.g., viral RNA or synthetic dsRNA)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-total IRF3
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a RIG-I agonist.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against pIRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IRF3 and a loading control to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
RIG-I Signaling Pathway and Inhibition by this compound
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
References
- 1. Small-Molecule Antagonists of the RIG-I Innate Immune Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Antagonists of the RIG-I Innate Immune Receptor. | Semantic Scholar [semanticscholar.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]
- 7. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Technical Guide to RIG012: A Potent Antagonist of the RIG-I-Mediated Interferon Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The innate immune system provides the first line of defense against invading pathogens, with Retinoic Acid-Inducible Gene I (RIG-I) acting as a critical cytoplasmic sensor for viral RNA. Upon activation, RIG-I initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines essential for establishing an antiviral state. However, aberrant or excessive activation of the RIG-I pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] This has driven the development of specific antagonists to modulate this pathway. RIG012 has emerged as a potent and specific small-molecule antagonist of the RIG-I receptor.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function in inhibiting the interferon signaling pathway.
The RIG-I Signaling Pathway and Its Inhibition by this compound
The RIG-I-like receptor (RLR) family, which includes RIG-I, is essential for detecting viral RNA in the cytoplasm of most cell types.[4] Upon binding to viral RNA—specifically short, double-stranded RNA (dsRNA) bearing a 5'-triphosphate group—RIG-I undergoes a conformational change. This change exposes its N-terminal caspase activation and recruitment domains (CARDs), allowing it to interact with the mitochondrial antiviral-signaling protein (MAVS).[4] This interaction triggers the aggregation of MAVS, which then serves as a scaffold to recruit downstream signaling components. This leads to the activation of kinases such as TANK-binding kinase 1 (TBK1), which phosphorylates and activates interferon regulatory factor 3 (IRF3).[5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β).[5]
This compound functions as a direct antagonist of RIG-I.[1] It inhibits the receptor's intrinsic ATPase activity, which is crucial for its signaling function, thereby preventing the downstream activation of MAVS and the subsequent production of interferons.[1][3]
This compound directly targets the initial step of this cascade. By binding to the RIG-I receptor, it prevents the conformational changes required for activation, effectively halting the entire downstream signaling process.
Furthermore, the RIG-I and STING (Stimulator of Interferon Genes) pathways, which sense cytoplasmic RNA and DNA respectively, are interconnected.[6][7] STING can act as a co-adaptor for RIG-I, forming complexes with MAVS to potentiate the antiviral response.[8] This crosstalk suggests that inhibiting RIG-I could also modulate inflammatory responses that involve components of the STING pathway.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through both in vitro biochemical assays and in vivo disease models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| IC₅₀ | 0.71 µM | NADH-coupled ATPase assay | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Pneumonia Mouse Model
| Parameter | Finding | Significance (p-value) | Source |
| Study Population | 183 pneumonia patients (transcriptomic analysis) | [5][9] | |
| Prognostic Factor | RIG-I pathway activation linked to 28-day mortality | Hazard Ratio: 2.501 | [5][10] |
| Animal Model | Klebsiella pneumoniae-induced pneumonia in mice | [11] | |
| Dosage | 5 mg/kg this compound (tail vein infusion) | [9] | |
| Pathway Inhibition | Reduced phosphorylation of IRF3 in lung tissue | < 0.001 | [5][9][12] |
| Lung Injury | Significant improvement in lung injury scores | < 0.001 | [9] |
| Cytokine Modulation | ↓ IL1B, TNF (pro-inflammatory) | < 0.05 | [5][13] |
| Cytokine Modulation | ↑ IL10, TGFB (anti-inflammatory) | < 0.05 | [5] |
| Survival | Trend toward improved survival rates | Not statistically significant | [9] |
| Toxicity | A dose of 45 mg/kg was found to be lethal | N/A | [14] |
Key Experimental Protocols
The following protocols are based on methodologies reported in studies validating this compound.
In Vivo Pneumonia Mouse Model
This protocol was used to assess the therapeutic potential of this compound in a bacterial pneumonia model where the RIG-I pathway is pathologically activated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms of RIG-I-Like Receptor Activation and Manipulation by Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Talk between the Cytoplasmic RIG-I and STING Sensing Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between Cytoplasmic RIG-I and STING Sensing Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]
- 10. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
RIG012: A Technical Whitepaper on the Discovery and Development of a Novel RIG-I Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an inflammatory response. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for the key assays used in its characterization are provided, along with a summary of its quantitative data and a visualization of the targeted signaling pathway. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of inflammatory diseases such as pneumonia.
Introduction
The innate immune system provides the first line of defense against invading pathogens. RIG-I is a cytoplasmic pattern recognition receptor that plays a critical role in this process by recognizing viral RNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While this response is essential for clearing viral infections, its dysregulation can lead to excessive inflammation and contribute to the pathology of various autoimmune and inflammatory diseases. Consequently, the development of RIG-I antagonists represents a promising therapeutic strategy for these conditions. This compound has emerged as a potent and specific inhibitor of RIG-I, offering a potential new avenue for the treatment of RIG-I-mediated pathologies.
Discovery and Chemical Properties
This compound was identified through high-throughput screening as a potent antagonist of the RIG-I innate immune receptor.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione |
| Molecular Formula | C23H21NO3 |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 2642218-43-5 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. |
Mechanism of Action and Signaling Pathway
This compound functions as a direct antagonist of RIG-I.[1][2] Upon binding to RIG-I, it inhibits the receptor's ATPase activity, which is essential for its signaling function. This inhibition prevents the conformational changes required for RIG-I to interact with its downstream adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS), thereby blocking the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). The ultimate effect is the suppression of type I interferon and pro-inflammatory cytokine production.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.
| Assay | Metric | Result |
| NADH-Coupled ATPase Assay | IC50 | 0.71 μM[1][2] |
| HEK293T Cell-Based RIG-I Signaling Assay | Dose-dependent inhibition | 1 - 4 μM[1] |
| A549 Cell-Based IFN-β and ISG hRsad2 Expression Assay | Dose-dependent inhibition | 1.25 - 18 μM[1] |
| Pneumonia Mouse Model | Dosage | 5 mg/kg (tail vein injection) |
| Effect | Significant reduction in lung injury and pro-inflammatory cytokines (IL-1β, TNF-α). Increased levels of anti-inflammatory cytokines (IL-10, TGF-β). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
NADH-Coupled ATPase Assay
This assay is used to determine the IC50 value of this compound by measuring its effect on the ATP hydrolysis activity of RIG-I.
Materials:
-
Purified RIG-I protein
-
This compound
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM NaCl, 5 mM DTT)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.
-
Add purified RIG-I protein to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals using a plate reader. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by RIG-I.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based RIG-I Signaling Inhibition Assay (HEK293T)
This assay assesses the ability of this compound to inhibit RIG-I signaling in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for RIG-I and a luciferase reporter gene under the control of an IFN-β promoter
-
This compound
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the RIG-I expression plasmid and the IFN-β promoter-luciferase reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or DMSO.
-
Induce RIG-I signaling by transfecting the cells with a RIG-I agonist (e.g., viral RNA mimic like poly(I:C)).
-
After a further incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the this compound concentration to determine the extent of signaling inhibition.
IFN-β and ISG hRsad2 Expression Assay (A549)
This assay measures the effect of this compound on the expression of RIG-I-dependent downstream genes.
Materials:
-
A549 cells
-
This compound
-
RIG-I agonist (e.g., viral RNA)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents (primers and probes for IFN-β, hRsad2, and a housekeeping gene)
-
qPCR instrument
Procedure:
-
Seed A549 cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified period.
-
Stimulate the cells with a RIG-I agonist.
-
After an appropriate incubation time, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR to quantify the relative expression levels of IFN-β and hRsad2 mRNA, normalized to the expression of a housekeeping gene (e.g., GAPDH).
-
Analyze the data to determine the dose-dependent effect of this compound on gene expression.
Western Blot Analysis for p-IRF3 in Pneumonia Mouse Model
This protocol details the detection of phosphorylated IRF3, a key marker of RIG-I pathway activation, in lung tissue from a mouse model of pneumonia.
Materials:
-
Lung tissue homogenates from control and this compound-treated pneumonia mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IRF3, anti-total IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize lung tissues in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-IRF3.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Conclusion
This compound is a potent and specific antagonist of the RIG-I receptor with demonstrated efficacy in preclinical models of inflammation. Its ability to suppress the RIG-I signaling pathway and subsequent inflammatory responses highlights its potential as a therapeutic agent for a range of diseases characterized by RIG-I-mediated pathology. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this promising compound.
References
RIG012: A Technical Overview of its Impact on Innate Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on RIG-I-mediated signaling pathways, and its therapeutic potential in modulating innate immune responses, with a focus on its effects in a preclinical model of pneumonia. This document synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular pathways.
Introduction to RIG-I and Innate Immunity
The innate immune system provides the first line of defense against pathogens. RIG-I is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in detecting viral RNA. Upon binding to viral RNA containing a 5'-triphosphate group, RIG-I undergoes a conformational change, activating its ATPase domain and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is essential for controlling viral replication and orchestrating a broader adaptive immune response. Dysregulation of the RIG-I pathway, however, can lead to excessive inflammation and contribute to the pathology of various inflammatory and autoimmune diseases.
This compound: A Potent Antagonist of the RIG-I Signaling Pathway
This compound has been identified as a potent antagonist of the RIG-I innate immune receptor, with a half-maximal inhibitory concentration (IC50) of 0.71 μM in an NADH-coupled ATPase assay. Its primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is a critical step in the activation of the downstream signaling cascade. By blocking this activity, this compound effectively prevents the conformational changes in RIG-I required for its interaction with the mitochondrial antiviral-signaling protein (MAVS), thereby inhibiting the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons and inflammatory cytokines.
Quantitative Analysis of this compound's In Vivo Efficacy
A key study by Zhang et al. (2024) investigated the therapeutic potential of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. The study demonstrated that this compound significantly mitigates the pathological consequences of the infection by suppressing the RIG-I-like receptor signaling pathway.
Inhibition of RIG-I Pathway Activation
Western blot analysis of lung tissue homogenates from pneumonia-induced mice showed that treatment with this compound (5 mg/kg) effectively inhibited the activation of the RIG-I pathway, as measured by the levels of phosphorylated IRF3 (pIRF3).
| Treatment Group | Relative pIRF3/IRF3 Ratio (Normalized to Control) | Statistical Significance (p-value) |
| Sham | Low (baseline) | N/A |
| Pneumonia (Control) | High | N/A |
| Pneumonia + this compound | Significantly Reduced vs. Control | < 0.001[1] |
| Table 1: Effect of this compound on IRF3 Phosphorylation in a Mouse Model of Pneumonia.[1] |
Amelioration of Lung Injury
Histopathological examination of lung tissues using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly reduced lung injury in the pneumonia mouse model.
| Treatment Group | Mean Lung Injury Score | Statistical Significance (p-value) |
| Sham | Minimal | N/A |
| Pneumonia (Control) | Severe | N/A |
| Pneumonia + this compound | Significantly Reduced vs. Control | < 0.001[1] |
| Table 2: Impact of this compound on Lung Injury Scores in Pneumonia-Induced Mice.[1] |
Modulation of Inflammatory Cytokine Expression
Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates demonstrated that this compound treatment significantly modulated the expression of key pro-inflammatory and anti-inflammatory cytokines.
| Cytokine | Treatment Group | Relative mRNA Expression (Normalized to Control) | Statistical Significance (p-value) |
| Pro-inflammatory | |||
| IL-1β | Pneumonia + this compound | Significantly Decreased | < 0.05[1] |
| TNF-α | Pneumonia + this compound | Significantly Decreased | < 0.05[1] |
| Anti-inflammatory | |||
| IL-10 | Pneumonia + this compound | Significantly Increased | < 0.05[1] |
| TGF-β | Pneumonia + this compound | Significantly Increased | < 0.05[1] |
| Table 3: this compound's Effect on Inflammatory Cytokine mRNA Levels in the Lungs of Pneumonia-Induced Mice.[1] |
Signaling Pathways and Experimental Workflows
RIG-I Signaling Pathway and the Point of this compound Inhibition
The following diagram illustrates the canonical RIG-I signaling pathway and highlights the inhibitory action of this compound.
Experimental Workflow for In Vivo Pneumonia Model
The following diagram outlines the key steps in the experimental protocol used to assess the efficacy of this compound in a mouse model of pneumonia.
Detailed Experimental Protocols
The following methodologies are based on the study by Zhang et al. (2024).
Animal Model of Pneumonia
-
Animal Strain: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of Pneumonia: Intratracheal injection of Klebsiella pneumoniae.
-
Control Group: Intratracheal injection of an equivalent volume of sterile phosphate-buffered saline (PBS).
-
Sample Size: Each experimental group consisted of six mice.
This compound Treatment
-
Compound: this compound (HY-147124, MedChemExpress).
-
Dosage: 5 mg/kg body weight.
-
Administration: Tail vein infusion.
-
Timing: Administered 2 hours after the intratracheal injection of Klebsiella pneumoniae.
-
Vehicle Control: An equivalent volume of PBS was administered to the control group.
Western Blot Analysis for pIRF3
-
Sample Preparation: Lung tissue homogenates were prepared, and protein concentrations were determined.
-
Electrophoresis: Proteins were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Antibodies:
-
Primary Antibody: Rabbit anti-pIRF3 mAb (1:1000 dilution, Cell Signaling Technology, #29047) and Rabbit anti-IRF3 mAb (1:1000 dilution, Abcam, #ab68481).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Incubation: The primary antibody was incubated for 2 hours at room temperature, followed by a 1-hour incubation with the secondary antibody.
-
Detection: Enhanced chemiluminescence (ECL) was used for protein detection.
Histopathological Evaluation of Lung Injury
-
Tissue Preparation: The right upper lobe of the lung was fixed in formalin and embedded in paraffin.
-
Sectioning: 5-micron-thick sections were prepared.
-
Staining: Sections were stained with Hematoxylin and Eosin (H&E).
-
Scoring: Lung injury was scored on a scale of 0 to 4 based on the severity of edema, inflammation, hemorrhage, atelectasis, necrosis, and hyaline membrane formation.
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
-
RNA Extraction and cDNA Synthesis: RNA was extracted from lung tissue homogenates and reverse-transcribed to cDNA.
-
qPCR Primers:
-
IL-1β: Forward: 5'-GCCACCTTTTGACAGTGATG-3', Reverse: 5'-CGTCACACACCAGCAGGTTA-3'
-
TNF-α: Forward: 5'-AGGCACTCCCCCAAAAGATG-3', Reverse: 5'-CCACTTGGTGGTTTGTGAGTG-3'
-
IL-10: Forward: 5'-GGTTGCCAAGCCTTATCGGA-3', Reverse: 5'-GACACCTTGGTCTTGGAGCTTA-3'
-
TGF-β: Forward: 5'-ACTGGAGTTGTACGGCAGTG-3', Reverse: 5'-GGGGCTGATCCCGTTGATTT-3'
-
-
Data Analysis: Relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of the innate immune response by potently and specifically inhibiting the RIG-I signaling pathway. The preclinical data from the pneumonia model strongly suggest that by dampening the excessive inflammatory cascade mediated by RIG-I activation, this compound can ameliorate tissue damage and improve outcomes in inflammatory conditions. Further research is warranted to explore the therapeutic applications of this compound in other viral and inflammatory diseases where the RIG-I pathway plays a pathological role. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic utility of this compound.
References
Preliminary Studies on RIG012 for Viral Infection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens, with pattern recognition receptors (PRRs) playing a pivotal role in detecting non-self molecules. Retinoic acid-inducible gene I (RIG-I) is a key cytoplasmic PRR that recognizes viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby establishing an antiviral state. While activation of the RIG-I pathway is crucial for controlling viral infections, its hyperstimulation can contribute to inflammatory diseases.[1][2] RIG012 is a potent small-molecule antagonist of RIG-I, which presents a novel tool for investigating the role of the RIG-I pathway in viral pathogenesis and as a potential therapeutic agent to modulate inflammatory responses during viral infections. This document provides a technical overview of the preliminary research on this compound, its mechanism of action, and relevant experimental protocols.
Core Compound Data: this compound
This compound has been identified as a potent antagonist of the RIG-I innate immune receptor.[1][3][4][5][6] The primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function.
| Parameter | Value | Assay | Reference |
| IC50 | 0.71 μM | NADH-coupled ATPase assay | [3][5][6] |
A key finding from preliminary studies is that this compound effectively blocks RIG-I-initiated signaling and inflammatory responses induced by SARS-CoV-2 RNA.[3] This suggests a potential application for this compound in studying and possibly mitigating the inflammatory consequences of infections by SARS-CoV-2 and other RNA viruses.
In Vitro Studies: Inhibition of RIG-I Signaling
In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on RIG-I signaling in human cell lines.
Quantitative Data from In Vitro Assays
| Cell Line | Assay | This compound Concentration (μM) | Observed Effect | Reference |
| HEK293T | Luciferase Reporter Assay | 1, 1.25, 1.5, 2, 2.5, 3, 4 | Potent, dose-dependent inhibition of RIG-I signaling | [5][7] |
| A549 | Gene Expression (qRT-PCR) | 1.25, 2.25, 4.5, 9, 18 | Potent, dose-dependent inhibition of IFN-β and ISG hRsad2 expression | [5][7] |
Experimental Protocols
This assay is designed to quantify the inhibition of RIG-I signaling by this compound in a controlled cellular environment.
-
Cell Culture and Transfection:
-
HEK293T cells, which lack endogenous RIG-I expression, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with plasmids expressing human RIG-I, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
Following transfection, cells are treated with varying concentrations of this compound (e.g., 1 to 4 μM) or vehicle control (DMSO) for a predetermined period.
-
RIG-I signaling is then stimulated by transfecting the cells with a known RIG-I agonist, such as a short, 5'-triphosphorylated double-stranded RNA (dsRNA).
-
-
Luciferase Activity Measurement:
-
After stimulation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibition of RIG-I signaling is determined by the reduction in normalized luciferase activity in this compound-treated cells compared to vehicle-treated controls.
-
This protocol assesses the ability of this compound to suppress the expression of downstream interferon-stimulated genes (ISGs) in a lung epithelial cell line.
-
Cell Culture and Treatment:
-
A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 12-well plates and treated with different concentrations of this compound (e.g., 1.25 to 18 μM) or vehicle control.
-
-
Stimulation of RIG-I Pathway:
-
After compound treatment, the RIG-I pathway is activated by transfecting the cells with a RIG-I agonist.
-
-
RNA Extraction and qRT-PCR:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is then reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for IFN-β, the ISG hRsad2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to controls.
-
In Vivo Studies: A Pneumonia Model
While direct in vivo studies of this compound in viral infection models are not yet published, a study in a mouse model of bacterial pneumonia provides valuable data on its in vivo activity, dosage, and effects on inflammation and survival.[3][8][9][10]
Quantitative Data from Mouse Pneumonia Model
| Parameter | Treatment Group | Control Group | P-value | Reference |
| RIG-I Pathway Activity | Significantly inhibited | - | < 0.001 | [9][10] |
| Lung Injury Score | Significantly improved | - | < 0.001 | [8] |
| Pro-inflammatory Factors (IL1B, TNF) | Significantly reduced | - | < 0.05 | [8][9] |
| Anti-inflammatory Factors (IL10, TGFB) | Increased | - | < 0.05 | [8][9] |
| 7-Day Survival | 100% | Lower (2 mice died) | - | [8][10] |
Experimental Protocol: Mouse Model of Pneumonia
This protocol details the in vivo administration of this compound and subsequent analysis in a mouse model.
-
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old) are used.
-
Pneumonia is induced by intratracheal injection of Klebsiella pneumoniae.
-
-
This compound Administration:
-
Two hours after bacterial injection, this compound is administered via tail vein infusion at a dosage of 5 mg/kg.[8]
-
The control group receives an equivalent volume of phosphate-buffered saline (PBS).
-
-
Assessment of RIG-I Pathway Inhibition (Western Blot):
-
Lung tissue homogenates are collected at a specified time point.
-
Protein levels of phosphorylated IRF3 (pIRF3), a downstream marker of RIG-I activation, are measured by Western blot analysis to confirm pathway inhibition.
-
-
Evaluation of Lung Injury and Inflammation:
-
Lung tissues are collected for histopathological analysis (H&E staining) to determine lung injury scores.
-
Lung tissue homogenates are used for quantitative PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory (IL1B, TNF) and anti-inflammatory (IL10, TGFB) cytokines.
-
-
Survival Analysis:
-
Mice are monitored for a period of 7 days, and survival rates are recorded.
-
Visualizing the Core Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the RIG-I signaling pathway and a general experimental workflow for testing RIG-I antagonists.
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating this compound in viral infection research.
Conclusion and Future Directions
The preliminary data on this compound establish it as a potent and specific antagonist of the RIG-I signaling pathway. Its demonstrated ability to inhibit signaling induced by SARS-CoV-2 RNA in vitro highlights its potential as a valuable research tool for dissecting the role of RIG-I in viral infections. The in vivo data from a bacterial pneumonia model, although not viral, provide a foundation for future preclinical studies, offering insights into effective dosage and administration routes.
Future research should focus on evaluating the efficacy of this compound in various in vitro and in vivo viral infection models. Key questions to address include:
-
Can this compound reduce viral replication by modulating the host immune response?
-
What is the therapeutic window for this compound administration in the context of an acute viral infection?
-
Does this compound impact the development of adaptive immunity following viral infection?
Answering these questions will be critical in determining the potential of this compound as a therapeutic agent for viral diseases characterized by excessive inflammation driven by the RIG-I pathway.
References
- 1. Small-Molecule Antagonists of the RIG-I Innate Immune Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. immunomart.com [immunomart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Harnessing the Innate Immune Sensor RIG-I: A Therapeutic Avenue for Autoimmune Disorders
An In-depth Technical Guide on the Therapeutic Potential of RIG-I Agonists
The retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic sensor of the innate immune system, responsible for detecting viral RNA and initiating a robust antiviral response. This response is primarily mediated through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the RIG-I signaling pathway by self-RNA can lead to chronic inflammation and the development of autoimmune diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome.[1][2][3] The delicate balance of RIG-I activation is therefore crucial for maintaining immune homeostasis. This guide explores the therapeutic potential of modulating RIG-I activity with a specific focus on the paradoxical yet promising approach of using RIG-I agonists to treat autoimmune diseases. For the purpose of this technical overview, we will refer to a representative RIG-I agonist as RIG012.
The RIG-I Signaling Pathway
RIG-I is a member of the RIG-I-like receptor (RLR) family and is characterized by a central DExD/H-box RNA helicase domain, two N-terminal caspase activation and recruitment domains (CARDs), and a C-terminal repressor domain (RD).[4] In its inactive state, the CARDs are sequestered by the RD. Upon binding to its specific ligands — short double-stranded RNA (dsRNA) with a 5'-triphosphate (5'ppp) moiety — RIG-I undergoes a conformational change. This change exposes the CARDs, which are then polyubiquitinated by the E3 ubiquitin ligase TRIM25. The activated RIG-I translocates to the mitochondrial membrane where it interacts with the mitochondrial antiviral-signaling protein (MAVS).[5][6] This interaction nucleates the formation of MAVS aggregates, which serve as a scaffold for downstream signaling complexes. These complexes activate the kinases TBK1 and IKKε, leading to the phosphorylation and activation of the transcription factors IRF3 and IRF7.[7] Activated IRF3/7 translocate to the nucleus and induce the expression of type I IFNs. Simultaneously, MAVS activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[7]
Quantitative Analysis of RIG-I Agonist Activity
The therapeutic efficacy of a RIG-I agonist like this compound is determined by its ability to induce a potent and controlled innate immune response. This is typically assessed through a series of in vitro and in vivo experiments that quantify the expression of downstream signaling molecules and the resulting physiological effects.
Table 1: In Vitro Activity of Representative RIG-I Agonists
| Agonist | Cell Line | Concentration | Target Gene/Protein | Fold Induction / Concentration | Citation |
| 5'pppRNA | A549 | 10 ng/ml | IFN-β (mRNA) | ~1000-fold | [8] |
| 5'pppRNA | A549 | 10 ng/ml | ISG56 (protein) | Strong induction | [8] |
| 5'pppRNA | A549 | 10 ng/ml | p-IRF3 (protein) | Strong induction | [8] |
| M8 | A549 | 1 ng/ml | IFN-β (mRNA) | ~10,000-fold | [9] |
| M8 | Mel1007 | >100 ng/ml | Cell Death | >50% | [10] |
| KIN1148 | MEFs | 1 µM | Ifit1 (mRNA) | ~10-fold | [11] |
| 3p10LA9 | Murine Lung | 10 µg | ISG15 (mRNA) | Significant increase | [12] |
Table 2: In Vivo Effects of Representative RIG-I Agonists
| Agonist | Animal Model | Administration | Dose | Outcome | Citation |
| 5'pppRNA | C57Bl/6 Mice | Intravenous | 50 µg | Protection from lethal H1N1 challenge | [8] |
| M8 | C57Bl/6 Mice | Intranasal | 20 µg | High antibody titers against influenza | [10] |
| 3p10LA9 | C57Bl/6 Mice | Intranasal | 10 µg | Maturation of dendritic cells in the lungs | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel RIG-I agonists. The following sections provide methodologies for key assays.
In Vitro RIG-I Activation Assay
Objective: To quantify the induction of type I interferons and interferon-stimulated genes (ISGs) in response to a RIG-I agonist in a human cell line.
Materials:
-
Human lung adenocarcinoma cell line (A549)
-
This compound (or other RIG-I agonist)
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
DMEM supplemented with 10% FBS
-
TRIzol reagent
-
qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)
-
ELISA kit for human IFN-β
Procedure:
-
Cell Culture: Culture A549 cells in DMEM with 10% FBS at 37°C and 5% CO2.
-
Transfection: Seed A549 cells in 24-well plates to reach 70-80% confluency on the day of transfection. Prepare transfection complexes by diluting this compound and Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions. Add the complexes to the cells.
-
RNA Isolation and qRT-PCR: At 6, 12, and 24 hours post-transfection, lyse the cells with TRIzol and isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers for IFNB1, IFIT1, CCL5, and a housekeeping gene (e.g., GAPDH). Calculate the fold induction relative to mock-transfected cells.[1][9]
-
ELISA: At 24 hours post-transfection, collect the cell culture supernatant. Measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's protocol.[1]
Western Blot Analysis of RIG-I Signaling
Objective: To detect the activation of key proteins in the RIG-I signaling pathway.
Materials:
-
Transfected A549 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-ISG56, anti-RIG-I, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At various time points post-transfection, wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
Workflow for a Novel RIG-I Agonist
The development and evaluation of a novel RIG-I agonist like this compound follows a structured workflow, from initial in vitro characterization to preclinical in vivo testing.
Challenges and Future Directions
The therapeutic application of RIG-I agonists in autoimmune diseases is a complex field. A major challenge is the potential for exacerbating inflammation due to the potent pro-inflammatory nature of the RIG-I pathway. Therefore, the therapeutic window for such a treatment would be narrow and require careful consideration of dose, timing, and delivery method.
Future research should focus on:
-
Developing biased agonists: Designing molecules that selectively activate certain downstream pathways (e.g., promoting regulatory responses over pro-inflammatory ones).
-
Targeted delivery: Utilizing nanoparticle or antibody-drug conjugate technologies to deliver RIG-I agonists to specific cell types or tissues, thereby minimizing systemic side effects.
-
Combination therapies: Exploring the synergistic effects of RIG-I agonists with other immunomodulatory drugs to achieve a more balanced and effective therapeutic outcome.
References
- 1. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIG-I-like receptors and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized retinoic acid-inducible gene I agonist M8 induces immunogenic cell death markers in human cancer cells and dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal Delivery of RIG-I Agonist Drives Pulmonary Myeloid Cell Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of RIG012 to the RIG-I Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic pattern recognition receptor that plays a central role in the innate immune response to viral infections. Upon recognition of viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, establishing an antiviral state. Given its pivotal role, RIG-I has emerged as a key target for therapeutic intervention. RIG012 is a potent small molecule antagonist of the RIG-I receptor. This technical guide provides an in-depth overview of the binding affinity of this compound to RIG-I, detailing the experimental methodologies used to characterize this interaction and the downstream functional consequences.
Quantitative Analysis of this compound Binding to RIG-I
The primary method utilized to quantify the potency of this compound as a RIG-I antagonist is the NADH-coupled ATPase assay. This assay measures the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of this compound required to inhibit 50% of the RIG-I ATPase activity.
| Compound | Assay Type | Parameter | Value (µM) |
| This compound | NADH-coupled ATPase assay | IC50 | 0.71[1][2] |
Note: A direct binding affinity constant (Kd) for the interaction between this compound and the RIG-I receptor has not been publicly reported in the reviewed literature. The IC50 value from the functional ATPase assay serves as a key indicator of this compound's potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of binding affinity data. Below are protocols for key assays used in the characterization of RIG-I inhibitors.
NADH-Coupled ATPase Assay
This assay continuously monitors the rate of ATP hydrolysis by RIG-I by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Principle: The ADP produced from ATP hydrolysis by RIG-I is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by RIG-I.
Materials:
-
Purified RIG-I protein
-
This compound (or other inhibitors)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture. For control wells, add an equivalent volume of DMSO.
-
Enzyme Addition: Add a constant concentration of purified RIG-I protein to each well to initiate the reaction.
-
ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial rate of NADH oxidation for each concentration of this compound. Plot the rate of reaction as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) - General Protocol
While specific SPR data for this compound is not available, this is a standard method for measuring direct binding affinity and kinetics.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time, label-free detection of binding events.
Procedure Outline:
-
Ligand Immobilization: Covalently immobilize purified RIG-I protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Binding Measurement: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) - General Protocol
ITC is another powerful technique for the direct measurement of binding thermodynamics, although specific data for this compound is not publicly available.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (RIG-I), and the resulting heat changes are measured.
Procedure Outline:
-
Sample Preparation: Prepare solutions of purified RIG-I and this compound in the same buffer to minimize heats of dilution.
-
Titration: Place the RIG-I solution in the sample cell of the calorimeter and the this compound solution in the injection syringe.
-
Heat Measurement: Inject small aliquots of the this compound solution into the RIG-I solution and measure the heat change after each injection until the binding reaction reaches saturation.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
RIG-I Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical RIG-I signaling pathway and the point of intervention by the antagonist this compound.
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NADH-Coupled ATPase Assay
The following diagram outlines the workflow for determining the IC50 of a RIG-I inhibitor using the NADH-coupled ATPase assay.
Caption: Workflow for the NADH-coupled ATPase assay to determine IC50.
Conclusion
This compound is a potent antagonist of the RIG-I receptor, effectively inhibiting its ATPase activity with an IC50 of 0.71 µM[1][2]. This inhibitory action blocks the downstream signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, making this compound a valuable tool for studying RIG-I-mediated immune responses and a potential therapeutic candidate for diseases characterized by RIG-I hyperactivation. The NADH-coupled ATPase assay is a robust method for quantifying the functional inhibition of RIG-I by small molecules like this compound. While direct binding affinity data from techniques such as SPR or ITC are not currently available for this compound, the provided protocols offer a roadmap for such future investigations, which would further elucidate the molecular details of this important interaction.
References
Initial Characterization of RIG012's Pharmacological Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) innate immune receptor. This document provides a comprehensive overview of the initial pharmacological characterization of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available physicochemical properties. The information is intended to serve as a technical guide for researchers and professionals in drug development. While preclinical data demonstrates the potential of this compound in modulating the RIG-I signaling pathway and associated inflammatory responses, it is important to note that comprehensive pharmacokinetic, pharmacodynamic, and toxicology data are not yet publicly available.
Introduction
The RIG-I-like receptor (RLR) family, including RIG-I, plays a crucial role in the innate immune system by detecting viral RNA and triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the RIG-I pathway is implicated in various inflammatory and autoimmune diseases. This compound has emerged as a specific inhibitor of this pathway, offering a potential therapeutic avenue for these conditions. This guide details the foundational pharmacological properties of this compound.
Physicochemical and In Vitro Properties
This compound is a small molecule with a molecular weight of 359.42 g/mol and a chemical formula of C23H21NO3.[1] It is soluble in DMSO.[1] The primary in vitro activity of this compound is the inhibition of the RIG-I receptor's ATPase activity, which is essential for its signaling function.
| Property | Value | Reference |
| Molecular Formula | C23H21NO3 | [1] |
| Molecular Weight | 359.42 g/mol | [1] |
| Target | Retinoic Acid-Inducible Gene I (RIG-I) | [2] |
| Mechanism of Action | Antagonist of the RIG-I innate immune receptor | [2] |
| IC50 | 0.71 μM (NADH-coupled ATPase assay) | [2][3] |
| Solubility | Soluble in DMSO | [1] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. Administration of this compound has been shown to inhibit the RIG-I-like receptor signaling pathway, leading to a reduction in lung injury and an increase in survival.
| Animal Model | Indication | Dosage | Key Findings | Reference |
| Mouse | Klebsiella pneumoniae-induced pneumonia | 5 mg/kg (tail vein infusion) | - Inhibition of the RIG-I-like receptor signaling pathway- Amelioration of lung injury- Reduction of pulmonary inflammatory responses- Trend toward improved survival rates | [4] |
Signaling Pathway
This compound exerts its effect by inhibiting the RIG-I signaling cascade. Upon binding of viral RNA, RIG-I undergoes a conformational change, leading to its activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a downstream signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. This compound, by inhibiting the ATPase activity of RIG-I, prevents these downstream events.
Caption: RIG-I Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed, specific protocols from the primary literature are not fully available in the public domain. However, based on established methodologies, the following outlines the general procedures for key experiments used in the characterization of this compound.
NADH-Coupled ATPase Assay
This assay is used to determine the IC50 of this compound against RIG-I's ATPase activity. The hydrolysis of ATP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
References
Methodological & Application
Application Notes and Protocols: RIG012 for In Vivo Mouse Models of Pneumonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
RIG012 is a potent and specific antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor involved in the recognition of viral and bacterial RNA.[1][2][3] By inhibiting the RIG-I signaling pathway, this compound has emerged as a promising therapeutic candidate for mitigating the inflammatory lung injury associated with pneumonia.[4][5][6] Recent studies have demonstrated that this compound can effectively reduce pulmonary inflammatory responses and improve outcomes in mouse models of bacterial pneumonia.[4] These application notes provide a detailed overview of the recommended in vivo dosage, administration, and experimental protocols for utilizing this compound in pneumonia research using mouse models.
Mechanism of Action
This compound functions by directly antagonizing the RIG-I receptor, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] In the context of pneumonia, excessive activation of the RIG-I-like receptor (RLR) signaling pathway can contribute significantly to inflammatory lung damage.[4] this compound blocks this pathway, leading to a reduction in the expression of pro-inflammatory factors such as IL-1B and TNF, and an increase in anti-inflammatory factors like IL-10 and TGFB.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo application of this compound in a mouse model of pneumonia.
| Parameter | Value | Reference |
| Compound | This compound | [4] |
| Animal Model | Male C57BL/6 mice (6-8 weeks old) | [4] |
| Disease Induction | Intratracheal injection of Klebsiella pneumoniae (6 x 10⁸ CFU/kg) | [4] |
| Dosage | 5 mg/kg | [4] |
| Administration Route | Tail vein infusion | [4] |
| Timing of Administration | 2 hours post-infection | [4] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [4] |
| Observed Effects | - Inhibition of RIG-I-like receptor signaling pathway- Significant amelioration of lung injury- Reduction in pulmonary inflammatory responses- Trend towards improved survival rates | [4][5][7][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: this compound can be challenging to dissolve. Oral administration is not recommended due to a lack of data on oral bioavailability.[9]
Materials:
-
This compound (e.g., HY-147124, MedChemExpress)[4]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Based on the referenced study, this compound was administered intravenously. While the exact solubilization method for the 5 mg/kg dosage in PBS for tail vein infusion is not detailed in the primary reference, a common method for similar compounds involves initial dissolution in a minimal amount of DMSO, followed by dilution in the final vehicle.
-
For a 5 mg/kg dose in a 20g mouse (0.1 mg/mouse), if administering a volume of 100 µL, a final concentration of 1 mg/mL is required.
-
Suggested Solubilization (to be optimized):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile PBS to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.
-
The control group should receive an equivalent volume of the vehicle (e.g., PBS with the same final concentration of DMSO).[4]
-
Mouse Model of Klebsiella pneumoniae-induced Pneumonia
Materials:
-
Male C57BL/6 mice (6-8 weeks old)[4]
-
Klebsiella pneumoniae (KP)
-
Phosphate-Buffered Saline (PBS), sterile
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine)
-
Intratracheal instillation device
Protocol:
-
Culture Klebsiella pneumoniae to the desired concentration.
-
Anesthetize the mice according to approved institutional protocols.
-
Induce pneumonia by intratracheal injection of Klebsiella pneumoniae at a dosage of 6 x 10⁸ CFU/kg.[4]
-
The sham-operated group should receive an equal volume of sterile PBS via intratracheal injection.[4]
This compound Treatment Protocol
Materials:
-
Prepared this compound solution (1 mg/mL in PBS with minimal DMSO)
-
Vehicle control (PBS with equivalent DMSO concentration)
-
Insulin syringes with appropriate needle size for tail vein injection
Protocol:
-
Two hours after the intratracheal injection of Klebsiella pneumoniae, administer this compound via tail vein infusion at a dosage of 5 mg/kg.[4]
-
The treatment control group should receive an equivalent volume of the vehicle via tail vein infusion.[4]
-
Monitor the mice for signs of distress and survival over the desired experimental period (e.g., 7 days for survival analysis).[4]
-
For endpoint analysis (e.g., at 24 hours), euthanize the mice and collect lung tissue for subsequent experiments such as histology (H&E staining), Western blot, and qPCR.[4]
Visualizations
RIG-I Signaling Pathway and Inhibition by this compound
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Pneumonia Model
Caption: Workflow for evaluating this compound in a mouse model of pneumonia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of RIG012 IC50 Using an NADH-Coupled ATPase Assay
Introduction
Retinoic acid-inducible gene I (RIG-I) is a crucial cytoplasmic pathogen recognition receptor that identifies viral RNA, initiating an innate immune response.[1][2] As a member of the Superfamily 2 (SF2) helicases, RIG-I possesses an RNA-dependent ATPase activity that is essential for its signaling function.[3][4] This ATPase activity serves as an attractive target for the development of small molecule inhibitors to modulate immune responses. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a putative inhibitor, RIG012, against RIG-I helicase activity using a continuous enzyme-coupled assay.
Assay Principle
The NADH-coupled ATPase assay is a robust and widely used method for continuously monitoring ATP hydrolysis.[5][6][7] The assay links the production of ADP by the ATPase to the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This is achieved through a series of coupled enzymatic reactions:
-
RIG-I ATPase: The target enzyme, RIG-I, hydrolyzes ATP to ADP and inorganic phosphate (Pi) in the presence of its RNA ligand.
-
Pyruvate Kinase (PK): The generated ADP is immediately used by pyruvate kinase to convert phosphoenolpyruvate (PEP) into pyruvate. This step regenerates ATP, ensuring its concentration remains constant throughout the assay and preventing product inhibition by ADP.[5][8]
-
Lactate Dehydrogenase (LDH): Pyruvate is then reduced to lactate by lactate dehydrogenase. This reaction consumes one molecule of NADH, oxidizing it to NAD+.[6]
The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. The consumption of NADH can be continuously monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[6][9] By performing the assay across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format, allowing for simultaneous analysis of multiple inhibitor concentrations.[6][7]
Materials and Reagents
-
Enzymes:
-
Purified full-length RIG-I protein
-
Pyruvate Kinase (PK) (e.g., Sigma-Aldrich)
-
Lactate Dehydrogenase (LDH) (e.g., Sigma-Aldrich)
-
-
Substrates & Cofactors:
-
Adenosine 5'-triphosphate (ATP), Mg2+ salt
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
RIG-I RNA ligand (e.g., short 5'ppp-dsRNA)
-
-
Inhibitor:
-
This compound stock solution (in DMSO)
-
-
Buffers and Solutions:
-
Equipment:
-
UV-transparent 96-well or 384-well microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm with temperature control
-
Multichannel pipettes
-
Procedure
1. Reagent Preparation:
-
10x Assay Buffer: 500 mM MOPS pH 7.4, 500 mM KCl, 50 mM MgCl₂, 50 mM DTT. Store at 4°C.
-
ATP Stock (100 mM): Dissolve ATP in water, adjust pH to 7.0, and store at -20°C.
-
PEP Stock (150 mM): Prepare fresh in water.[6]
-
NADH Stock (20 mg/mL): Prepare fresh in water.[6]
-
This compound Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
2. Assay Execution (per 100 µL reaction volume):
-
Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for all reactions. For each 100 µL reaction, the final concentrations should be:
-
50 mM MOPS pH 7.4
-
50 mM KCl
-
5 mM MgCl₂
-
5 mM DTT
-
1.5 mM PEP
-
0.3 mM NADH
-
~40 U/mL LDH
-
~20 U/mL PK
-
10 nM RIG-I Protein
-
50 nM RNA Ligand
-
-
Plate Setup:
-
Add 1 µL of each this compound serial dilution (or DMSO for 0% inhibition control) to the appropriate wells of the microplate.
-
Add 1 µL of buffer without RIG-I to "no enzyme" control wells (for 100% inhibition control/background).
-
Add 89 µL of the Reaction Master Mix to all wells.
-
Pre-incubate the plate for 5-10 minutes at the assay temperature (e.g., 30°C).
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of 10 mM ATP solution to all wells for a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 30°C.
-
Data Presentation and Analysis
The primary data consists of absorbance readings over time. The rate of reaction is determined from the linear portion of this decay curve.
1. Data Processing:
-
For each concentration of this compound, plot Absorbance (340 nm) vs. Time (minutes).
-
Determine the slope of the linear phase for each curve. The rate is the negative of the slope (-ΔA340/min).
-
Correct the rates by subtracting the background rate of NADH decomposition (from the "no enzyme" control).
2. Percent Inhibition Calculation:
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)) where Rate_inhibitor is the corrected rate at a given this compound concentration and Rate_DMSO is the corrected rate of the DMSO-only (0% inhibition) control.
3. Sample Data Table:
| [this compound] (µM) | log[this compound] | Rate (-mOD/min) | Corrected Rate (-mOD/min) | % Inhibition |
| 0 (DMSO) | N/A | 25.5 | 25.0 | 0.0 |
| 0.01 | -2.00 | 25.2 | 24.7 | 1.2 |
| 0.03 | -1.52 | 23.8 | 23.3 | 6.8 |
| 0.10 | -1.00 | 20.1 | 19.6 | 21.6 |
| 0.30 | -0.52 | 13.5 | 13.0 | 48.0 |
| 1.00 | 0.00 | 7.8 | 7.3 | 70.8 |
| 3.00 | 0.48 | 4.1 | 3.6 | 85.6 |
| 10.00 | 1.00 | 2.2 | 1.7 | 93.2 |
| 30.00 | 1.48 | 1.8 | 1.3 | 94.8 |
| 100.00 | 2.00 | 1.6 | 1.1 | 95.6 |
| No Enzyme | N/A | 0.5 | 0.0 | 100.0 |
4. IC50 Determination:
-
Plot Percent Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[11][12]
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
This comprehensive approach provides a reliable method for characterizing the potency of novel RIG-I inhibitors like this compound, which is a critical step in the drug discovery and development process.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Structural Basis of RNA Recognition and Activation by Innate Immune Receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIG-I uses an ATPase-powered translocation-throttling mechanism for kinetic proofreading of RNAs and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 7. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishing the role of ATP for the function of the RIG-I innate immune sensor | eLife [elifesciences.org]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols: Measuring pIRF3 Levels after RIG012 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune system by detecting viral RNA. Upon activation, RIG-I initiates a signaling cascade that leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 (pIRF3) then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other antiviral genes.[2] Dysregulation of the RIG-I pathway is implicated in various inflammatory and autoimmune diseases.
RIG012 is a potent antagonist of the RIG-I innate immune receptor.[3] As a small molecule inhibitor, this compound presents a valuable tool for studying the downstream effects of RIG-I inhibition and for the development of therapeutics targeting RIG-I-mediated inflammation.[4][5] One of the key methods to assess the efficacy of this compound is to measure the levels of pIRF3, a direct downstream target of the RIG-I signaling pathway. This document provides a detailed protocol for performing a Western blot to quantify pIRF3 levels in response to this compound treatment.
RIG-I Signaling Pathway
The following diagram illustrates the RIG-I signaling cascade leading to the phosphorylation of IRF3. This compound acts by antagonizing RIG-I, thereby inhibiting this downstream signaling.
Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment measuring the effect of this compound on pIRF3 levels in A549 cells stimulated with a RIG-I agonist (e.g., 5'ppp-dsRNA).
| Treatment Group | This compound Concentration (µM) | pIRF3/Total IRF3 Ratio (Normalized to Stimulated Control) | Standard Deviation | P-value (vs. Stimulated Control) |
| Unstimulated Control | 0 | 0.12 | ± 0.03 | < 0.001 |
| Stimulated Control | 0 | 1.00 | ± 0.15 | - |
| This compound | 0.1 | 0.65 | ± 0.11 | < 0.05 |
| This compound | 1 | 0.28 | ± 0.08 | < 0.01 |
| This compound | 10 | 0.15 | ± 0.05 | < 0.001 |
Western Blot Protocol for pIRF3
This protocol outlines the steps for cell culture treatment, lysate preparation, and Western blotting to detect pIRF3.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or HEK293T (human embryonic kidney) cells.
-
RIG-I Agonist: 5'ppp-dsRNA or Poly(I:C).
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRF3 (Ser396) mAb
-
Mouse anti-total IRF3 mAb
-
Mouse anti-β-actin mAb (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST
-
SDS-PAGE gels
-
PVDF membrane
-
ECL Western Blotting Substrate
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a RIG-I agonist (e.g., 1 µg/mL of 5'ppp-dsRNA) for 6-8 hours. Include an unstimulated control group.
2. Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pIRF3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pIRF3 signal to the total IRF3 signal, and then to the loading control (β-actin).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak pIRF3 signal | Inefficient cell stimulation. | Optimize agonist concentration and incubation time. |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are used in the lysis buffer. Keep samples on ice. | |
| Low primary antibody concentration. | Increase primary antibody concentration or incubation time (overnight at 4°C). | |
| High background | Insufficient blocking. | Increase blocking time to 1-2 hours. Use 5% BSA instead of milk for phospho-antibodies. |
| High antibody concentration. | Decrease primary or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody cross-reactivity. | Use a highly specific monoclonal antibody. |
| Protein degradation. | Ensure fresh protease inhibitors are used. Handle lysates quickly and on ice. |
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of phosphorylated IRF3 in response to treatment with the RIG-I antagonist, this compound. By following this detailed Western blot methodology, researchers can effectively assess the inhibitory activity of this compound on the RIG-I signaling pathway. This assay is a critical tool for the characterization of RIG-I inhibitors and their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hematoxylin and Eosin (H&E) Staining for Lung Tissue Treated with RIG012
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the hematoxylin and eosin (H&E) staining of formalin-fixed, paraffin-embedded (FFPE) lung tissue, specifically following treatment with RIG012. This compound is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) innate immune receptor, with an IC50 of 0.71 μM.[1][2][3][4] It is utilized in research to inhibit RIG-I signaling and inflammatory responses.[2][3] H&E staining is a fundamental histological technique used to visualize the morphology of tissues and is crucial for assessing pathological changes in lung tissue, such as inflammation and injury, following drug treatment.[5][6][7] This protocol outlines the systematic procedure for tissue fixation, processing, sectioning, and staining to ensure high-quality, reproducible results for the accurate evaluation of lung tissue architecture in studies involving this compound.
Data Presentation
While this document primarily details a staining protocol, quantitative data from studies involving this compound and H&E staining of lung tissue can be summarized for comparative analysis. For instance, lung injury scores are often used to assess the protective effects of a compound.[6][7]
Table 1: Example of Lung Injury Score Quantification
| Treatment Group | Alveolar Edema Score (0-3) | Inflammatory Infiltration Score (0-3) | Alveolar Septal Thickening Score (0-3) | Total Lung Injury Score (Sum) |
| Control | 2.5 ± 0.5 | 2.8 ± 0.4 | 2.6 ± 0.3 | 7.9 ± 1.2 |
| This compound | 1.2 ± 0.3 | 1.5 ± 0.5 | 1.4 ± 0.2 | 4.1 ± 1.0 |
| Sham | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.7 ± 0.3 |
Note: Data presented are hypothetical and for illustrative purposes only. Actual results will vary based on the experimental model.
Experimental Protocols
This protocol is designed for FFPE lung tissue sections.
Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mayer's Hematoxylin solution
-
1% Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (optional, for "bluing")
-
Eosin Y solution (1% aqueous or alcoholic)
-
Mounting medium (e.g., DPX)
-
Glass slides and coverslips
-
Staining jars
-
Microtome
-
Water bath
-
Slide warmer or oven
Detailed Staining Protocol
1. Deparaffinization and Rehydration
This initial step removes the paraffin wax from the tissue sections and rehydrates them for staining with aqueous solutions.[8][9][10]
| Step | Reagent | Duration |
| 1 | Xylene | 5-10 minutes |
| 2 | Xylene | 5-10 minutes |
| 3 | 100% Ethanol | 2-5 minutes |
| 4 | 100% Ethanol | 2-5 minutes |
| 5 | 95% Ethanol | 2-3 minutes |
| 6 | 70% Ethanol | 2-3 minutes |
| 7 | Distilled Water | 2-5 minutes |
2. Hematoxylin Staining
Hematoxylin is a basic dye that stains acidic structures, such as the cell nucleus, a purplish-blue.[5][9]
| Step | Reagent | Duration |
| 8 | Mayer's Hematoxylin | 3-8 minutes |
| 9 | Running Tap Water | 5-10 minutes |
3. Differentiation
This step removes excess hematoxylin from the cytoplasm and connective tissue, ensuring that only the nuclei are prominently stained.[11]
| Step | Reagent | Duration |
| 10 | 1% Acid Alcohol | 2-10 seconds (brief dips) |
| 11 | Running Tap Water | 1-2 minutes |
4. Bluing
This step shifts the color of the hematoxylin from reddish-purple to a crisp blue.[5][11]
| Step | Reagent | Duration |
| 12 | Scott's Tap Water Substitute or Running Tap Water | 1-2 minutes |
| 13 | Running Tap Water | 2 minutes |
5. Eosin Staining
Eosin is an acidic dye that stains basic structures, such as the cytoplasm and extracellular matrix, in varying shades of pink and red.[5]
| Step | Reagent | Duration |
| 14 | 1% Eosin Y Solution | 30 seconds - 2 minutes |
6. Dehydration, Clearing, and Mounting
The final steps remove water from the tissue and prepare it for permanent mounting.[8]
| Step | Reagent | Duration |
| 15 | 95% Ethanol | 2 minutes |
| 16 | 100% Ethanol | 2 minutes |
| 17 | 100% Ethanol | 2 minutes |
| 18 | Xylene | 5 minutes |
| 19 | Xylene | 5 minutes |
| 20 | Mounting Medium and Coverslip | - |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the H&E staining protocol for lung tissue treated with this compound.
Caption: Workflow for H&E staining of lung tissue.
Signaling Pathway of this compound Target
This compound is an inhibitor of the RIG-I signaling pathway. Understanding this pathway is crucial for interpreting the cellular and tissue-level changes observed after treatment.
Caption: Inhibition of the RIG-I signaling pathway by this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 6. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OSU TriState SenNet H&E staining of Formalin-Fixed, Paraffin-Embedded (FFPE) tissue sections [protocols.io]
- 10. pharm.ucsf.edu [pharm.ucsf.edu]
- 11. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
Application Notes: Establishing a Klebsiella pneumoniae-Induced Pneumonia Model for RIG012 Studies
Introduction
Klebsiella pneumoniae is a significant Gram-negative opportunistic pathogen and a leading cause of hospital-acquired pneumonia.[1][2] The emergence of multidrug-resistant strains necessitates the development of novel therapeutic strategies beyond conventional antibiotics.[3] One promising avenue of research involves modulating the host's innate immune response to the infection. The innate immune system recognizes pathogens through Pattern Recognition Receptors (PRRs), which include Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5]
The retinoic acid-inducible gene I (RIG-I) signaling pathway is a critical component of the host's defense against viral and, as more recently discovered, bacterial infections.[6][7] Upon activation, RIG-I triggers a downstream signaling cascade via the mitochondrial antiviral-signaling protein (MAVS), leading to the production of type I interferons and other pro-inflammatory cytokines.[7] While essential for pathogen clearance, excessive or prolonged activation of this pathway can lead to severe inflammation and tissue damage.
Recent studies have identified the RIG-I-like receptor signaling pathway as a potential therapeutic target in pneumonia.[8][9] RIG012 has been identified as an inhibitor of this pathway, demonstrating the potential to ameliorate lung injury and reduce inflammatory responses in a murine model of K. pneumoniae pneumonia.[8][9] These application notes provide a detailed framework and experimental protocols for establishing a robust and reproducible K. pneumoniae pneumonia model to evaluate the efficacy of this compound and similar therapeutic agents.
Signaling and Experimental Diagrams
A key pathway implicated in the inflammatory response to pneumonia is the RIG-I-like receptor signaling pathway. The therapeutic hypothesis is that by inhibiting this pathway, the excessive inflammation and subsequent lung injury caused by K. pneumoniae infection can be mitigated.
The following workflow provides a comprehensive overview of the experimental design, from animal preparation to endpoint analysis, for evaluating this compound in the established pneumonia model.
Experimental Protocols
Protocol 1: Klebsiella pneumoniae-Induced Pneumonia Model
This protocol details the establishment of a murine model of pneumonia via intratracheal administration of K. pneumoniae.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old).[8]
-
Klebsiella pneumoniae (e.g., ATCC 43816 strain).[10]
-
Tryptic Soy Broth (TSB) and Agar plates.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail).[3]
-
This compound therapeutic agent.
-
Vehicle control (appropriate for this compound solubilization).
-
Intubation equipment for mice (e.g., small animal laryngoscope, 22G catheter).[11]
Procedure:
-
Bacterial Preparation: a. Culture K. pneumoniae from a frozen stock on a Tryptic Soy Agar plate overnight at 37°C. b. Inoculate a single colony into TSB and grow overnight at 37°C with shaking. c. The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). d. Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁸ CFU in 50 µL).[3][11] The final concentration should be confirmed by plating serial dilutions.
-
Animal Grouping and Anesthesia: a. Allow mice to acclimatize for at least 72 hours before the experiment.[12] b. Randomly assign mice to experimental groups (e.g., Sham, K. pneumoniae + Vehicle, K. pneumoniae + this compound). c. Anesthetize mice using a standardized protocol.[3]
-
Intratracheal Instillation: a. Place the anesthetized mouse in a supine position on a small platform.[13] b. Visualize the trachea using a laryngoscope and carefully insert a sterile catheter. c. Instill 50 µL of the bacterial suspension (or sterile PBS for the sham group) directly into the lungs via the catheter.[11][13] d. Follow with a small bolus of air (e.g., 150 µL) to ensure distribution throughout the lungs.[13] e. Allow the mouse to recover from anesthesia in a clean, warm cage.
-
This compound Administration: a. At the designated time point (e.g., 2-4 hours post-infection), administer this compound or the vehicle control via tail vein infusion as described in relevant studies.[8]
-
Monitoring: a. Monitor the animals at least twice daily for clinical signs of distress (e.g., lethargy, ruffled fur, labored breathing) and record survival. b. At the pre-determined experimental endpoint (e.g., 24, 48, or 72 hours), euthanize the mice for sample collection.
Protocol 2: Quantification of Pulmonary Bacterial Load
This protocol is for determining the number of viable bacteria in the lung tissue.
Materials:
-
Sterile PBS with 0.05% Tween-20 (PBS-T).
-
GentleMACS M tubes or similar.[14]
-
Tissue homogenizer (e.g., GentleMACS Dissociator).[14]
-
Tryptic Soy Agar plates.
-
Sterile 1.5 mL microcentrifuge tubes.
Procedure:
-
Aseptically remove the lungs from euthanized mice and weigh them.
-
Place the lungs in a GentleMACS M tube containing 1-2 mL of sterile PBS-T.[14]
-
Homogenize the tissue using a mechanical dissociator until a uniform homogenate is achieved.[14]
-
Prepare ten-fold serial dilutions of the lung homogenate in sterile PBS in microcentrifuge tubes.[15]
-
Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates. The acceptable range is typically 30-300 colonies per plate.
-
Calculate the bacterial load as Colony Forming Units (CFU) per gram of lung tissue.
Protocol 3: Histopathological Assessment of Lung Injury
This protocol describes the preparation of lung tissue for H&E staining to evaluate inflammation and tissue damage.
Materials:
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA).
-
Paraffin wax.
-
Ethanol (graded series: 70%, 95%, 100%).
-
Xylene.
-
Microscope slides and coverslips.
-
Microtome.
Procedure:
-
Fixation: a. After euthanasia, cannulate the trachea and inflate the lungs by gently instilling 10% NBF at a constant pressure. b. Ligate the trachea, remove the lungs, and immerse them in 10% NBF for at least 24 hours for complete fixation.[17]
-
Processing and Embedding: a. Dehydrate the fixed tissue by passing it through a graded series of ethanol. b. Clear the tissue with xylene. c. Infiltrate and embed the tissue in paraffin wax.[18]
-
Sectioning and Staining: a. Cut 4-5 µm thick sections from the paraffin blocks using a microtome. b. Mount the sections on microscope slides. c. Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[19] d. Stain with Hematoxylin solution, which stains cell nuclei blue.[16] e. Differentiate in acid alcohol to remove excess stain. f. Counterstain with Eosin Y solution, which stains the cytoplasm and extracellular matrix in shades of pink.[16]
-
Analysis: a. Dehydrate the stained slides, clear in xylene, and mount with a coverslip. b. Examine the slides under a light microscope. Score lung injury based on parameters such as neutrophil infiltration, alveolar edema, hemorrhage, and necrosis.[10]
Protocol 4: Cytokine Measurement by ELISA
This protocol outlines the measurement of key inflammatory cytokines in lung homogenates.
Materials:
-
Lung tissue homogenates (prepared as in Protocol 2, but using a lysis buffer with protease inhibitors).[20]
-
Commercial ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-10).
-
Microplate reader.
Procedure:
-
Sample Preparation: a. Prepare lung homogenates in a lysis buffer containing protease inhibitors.[20] b. Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[20] c. Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay. d. Normalize all samples to the same total protein concentration using the assay diluent provided in the ELISA kit.[20]
-
ELISA Procedure: a. Perform the ELISA according to the manufacturer’s instructions.[21] b. Briefly, coat a 96-well plate with the capture antibody. c. Block the plate to prevent non-specific binding. d. Add standards and prepared lung homogenate samples to the wells and incubate. e. Wash the plate and add the biotinylated detection antibody.[21] f. Wash the plate and add streptavidin-HRP conjugate. g. Add the substrate solution (e.g., TMB) and stop the reaction.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the recombinant cytokine standards. c. Calculate the concentration of each cytokine in the samples (in pg/mL) based on the standard curve and normalize to the total protein content (pg/mg of protein).[22][23]
Data Presentation and Expected Outcomes
Quantitative data from these experiments should be organized into tables for clear comparison between experimental groups.
Table 1: Pulmonary Bacterial Load at 24 Hours Post-Infection
| Group | N | Mean CFU/g Lung (± SEM) |
|---|---|---|
| K. pneumoniae + Vehicle | 6 | 5.8 x 10⁷ (± 1.2 x 10⁷) |
| K. pneumoniae + this compound | 6 | 2.1 x 10⁷ (± 0.5 x 10⁷) |
Table 2: Histopathological Lung Injury Score
| Group | N | Mean Injury Score (± SEM) |
|---|---|---|
| Sham | 6 | 0.5 (± 0.2) |
| K. pneumoniae + Vehicle | 6 | 3.8 (± 0.4) |
| K. pneumoniae + this compound | 6 | 1.9 (± 0.3) |
Table 3: Cytokine Concentrations in Lung Homogenates (pg/mg protein)
| Group | N | TNF-α (± SEM) | IL-1β (± SEM) | IL-10 (± SEM) |
|---|---|---|---|---|
| Sham | 6 | 50 (± 15) | 25 (± 8) | 40 (± 12) |
| K. pneumoniae + Vehicle | 6 | 1250 (± 210) | 850 (± 150) | 150 (± 35) |
| K. pneumoniae + this compound | 6 | 600 (± 130) | 400 (± 90) | 250 (± 40) |
Table 4: Survival Analysis
| Group | N | Survival Rate (72 hours) |
|---|---|---|
| K. pneumoniae + Vehicle | 10 | 40% |
| K. pneumoniae + this compound | 10 | 90% |
Expected Outcomes: Treatment with this compound is expected to inhibit the RIG-I pathway, leading to a reduction in the hyper-inflammatory response.[8] This would be demonstrated by:
-
A trend towards improved bacterial clearance or no significant change, indicating the effect is primarily on the host response rather than direct bactericidal activity.
-
Significantly lower lung injury scores, with reduced immune cell infiltration and edema.[9]
-
Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β) and potentially increased levels of anti-inflammatory cytokines (IL-10).[8]
-
Improved overall survival rates in the this compound-treated group compared to the vehicle control group.[9]
References
- 1. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Klebsiella pneumoniae infection biology: living to counteract host defences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RNA receptor RIG-I binding synthetic oligodeoxynucleotide promotes pneumonia survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - The RNA receptor RIG-I binding synthetic oligodeoxynucleotide promotes pneumonia survival [insight.jci.org]
- 8. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intratracheal instillation of PMN rescues bacterial overgrowth initiated by trauma DAMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lung Section Staining and Microscopy [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for RIG012 in HEK293T and A549 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RIG012 is a potent small molecule inhibitor of Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system that detects viral RNA. By targeting the ATPase activity of RIG-I, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons (IFN-β) and other inflammatory cytokines.[1] These application notes provide detailed protocols for utilizing this compound to study RIG-I signaling in two commonly used human cell lines: Human Embryonic Kidney 293T (HEK293T) and human lung adenocarcinoma A549 cells.
Mechanism of Action
This compound functions as a direct antagonist of RIG-I. It inhibits the enzyme's ATPase activity, which is essential for the conformational changes required for downstream signaling. The reported IC50 for this compound in an NADH-coupled ATPase assay is 0.71 μM.[1] This inhibition prevents the interaction of RIG-I with its adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS), thereby abrogating the activation of transcription factors like IRF3 and NF-κB and subsequent expression of antiviral genes.
Data Presentation
The following tables summarize the recommended working concentrations of this compound for achieving dose-dependent inhibition of RIG-I signaling in HEK293T and A549 cell lines.
Table 1: Recommended Concentrations of this compound for HEK293T Cells
| Concentration (µM) | Expected Outcome |
| 1.0 - 4.0 | Dose-dependent inhibition of RIG-I signaling reporter activity |
Table 2: Recommended Concentrations of this compound for A549 Cells
| Concentration (µM) | Expected Outcome |
| 1.25 - 18 | Dose-dependent inhibition of IFN-β and ISG expression |
Signaling Pathway Diagram
Caption: RIG-I Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on RIG-I signaling in HEK293T and A549 cells.
Protocol 1: Inhibition of RIG-I Signaling in HEK293T Cells using a Luciferase Reporter Assay
This protocol utilizes a luciferase reporter gene under the control of an IFN-β or ISRE (Interferon-Stimulated Response Element) promoter to quantify RIG-I signaling activation.
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
IFN-β or ISRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
RIG-I expression plasmid (optional, for enhanced signal)
-
Transfection reagent
-
RIG-I agonist (e.g., poly(I:C) HMW, Sendai Virus)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for RIG-I Luciferase Reporter Assay in HEK293T Cells.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the IFN-β or ISRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol. For a more robust signal, a RIG-I expression plasmid can also be co-transfected.
-
Incubation: Incubate the transfected cells for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Pre-treat the cells with this compound for 1-2 hours.
-
RIG-I Stimulation: Prepare the RIG-I agonist (e.g., 1 µg/mL poly(I:C) HMW) in complete growth medium, also containing the corresponding concentration of this compound. Add this solution to the wells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the agonist-only treated control.
Protocol 2: Inhibition of IFN-β and ISG Expression in A549 Cells using RT-qPCR
This protocol measures the mRNA expression levels of IFN-β and interferon-stimulated genes (ISGs) such as IFIT1 and OAS1 in response to RIG-I stimulation and its inhibition by this compound.
Materials:
-
A549 cells
-
Complete growth medium (F-12K, 10% FBS, 1% Penicillin-Streptomycin)
-
RIG-I agonist (e.g., poly(I:C) HMW, Sendai Virus)
-
This compound
-
96-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, IFIT1, OAS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Experimental Workflow Diagram:
Caption: Workflow for RT-qPCR Analysis of RIG-I Signaling in A549 Cells.
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add the this compound-containing medium. Pre-treat the cells for 1-2 hours.
-
RIG-I Stimulation: Prepare the RIG-I agonist (e.g., 1 µg/mL poly(I:C) HMW) in complete growth medium, also containing the corresponding concentration of this compound. Add this solution to the wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for IFN-β, ISGs (e.g., IFIT1, OAS1), and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Calculate the percentage of inhibition relative to the agonist-only treated control.
Conclusion
This compound is a valuable tool for investigating the role of RIG-I in various biological processes, including antiviral immunity and inflammatory diseases. The protocols outlined above provide a framework for utilizing this compound to modulate RIG-I signaling in HEK293T and A549 cells, enabling detailed studies of this critical innate immune pathway. Researchers should optimize the provided concentrations and incubation times for their specific experimental conditions and assay readouts.
References
Preparation of RIG012 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of RIG012 using dimethyl sulfoxide (DMSO). This compound is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system.[1][2][3][4] Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental results in studies investigating the RIG-I signaling pathway.
This compound: Key Properties and Storage Recommendations
This compound is an antagonist of the RIG-I innate immune receptor with an IC50 of 0.71 μM.[1][2][3][5][6][7] It functions by blocking RIG-I-initiated signaling and the subsequent inflammatory responses, such as those induced by viral RNA.[1][4]
| Property | Value | Source |
| Molecular Weight | 359.42 g/mol | [1][2] |
| Molecular Formula | C23H21NO3 | [1][2][6] |
| CAS Number | 2642218-43-5 | [1][2][3] |
| Appearance | Orange to red solid | [6] |
| Solubility in DMSO | 33.33 mg/mL (92.73 mM) to 72 mg/mL (200.32 mM) | [1][3][4] |
| Storage of Powder | 3 years at -20°C | [1][6] |
| Storage of Stock Solution | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1][3][6] |
Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous DMSO to ensure optimal dissolution.[1] Sonication or gentle heating to 37°C can aid in the dissolution process.[3][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weigh this compound Powder: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.59 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: Mass (mg) = 0.001 L x 0.010 mol/L x 359.42 g/mol x 1000 mg/g = 3.59 mg
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the Compound: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes or gently warm it in a 37°C water bath to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][6]
References
Application Notes and Protocols for RIG012 Administration via Tail Vein Infusion in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RIG012 is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system that detects viral RNA and triggers an inflammatory response. By inhibiting the RIG-I signaling pathway, this compound has shown potential in mitigating excessive inflammation in preclinical models. These application notes provide a comprehensive overview and detailed protocols for the preparation and administration of this compound to mice via tail vein infusion, a common route for systemic delivery in preclinical research.
Mechanism of Action: RIG-I Signaling Pathway Inhibition
RIG-I is a cytosolic pattern recognition receptor that plays a crucial role in the host's defense against RNA viruses. Upon binding to viral double-stranded RNA (dsRNA), RIG-I undergoes a conformational change, leading to the activation of downstream signaling cascades. This culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for an effective antiviral response. However, dysregulation of this pathway can lead to excessive inflammation and tissue damage. This compound acts as an antagonist to RIG-I, effectively blocking the initiation of this signaling cascade and thereby reducing the inflammatory response.[1]
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of this compound in a Mouse Model of Pneumonia
The following tables summarize the quantitative data from a study where this compound was administered via tail vein infusion to C57BL/6 mice with Klebsiella pneumoniae-induced pneumonia.[1][2]
Table 1: Dosing and Administration of this compound
| Parameter | Details |
| Compound | This compound |
| Mouse Strain | C57BL/6 |
| Disease Model | Klebsiella pneumoniae-induced pneumonia |
| Route of Administration | Tail Vein Infusion |
| Dosage | 5 mg/kg |
| Frequency | Single dose, 2 hours post-infection |
| Vehicle | Phosphate-Buffered Saline (PBS) for the control group |
Table 2: Therapeutic Outcomes of this compound Treatment
| Outcome Measure | Control Group (Vehicle) | This compound Treatment Group (5 mg/kg) | P-value |
| Lung Injury Score | Significantly higher | Significantly lower | < 0.001 |
| Survival Rate (7 days) | Lower (2 out of 3 mice died) | 100% (all mice survived) | Not statistically significant in this small group, but a clear trend |
| Pro-inflammatory Cytokine mRNA Expression (Lung Tissue) | |||
| IL1B | Elevated | Significantly reduced | < 0.05 |
| TNF | Elevated | Significantly reduced | < 0.05 |
| Anti-inflammatory Cytokine mRNA Expression (Lung Tissue) | |||
| IL10 | Lower | Significantly increased | < 0.05 |
| TGFB | Lower | Significantly increased | < 0.05 |
Experimental Protocols
Formulation of this compound for Intravenous Administration
Due to its poor water solubility, this compound requires a specific formulation for intravenous administration. The following protocol is based on a validated method for preparing a clear solution suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. Due to the high concentration of the stock, ensure the DMSO is of high quality to maximize solubility. For example, to prepare a 72 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution. For a final formulation with 5% DMSO, this will be 50 µL for every 1 mL of final solution.
-
Add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix gently but thoroughly.
-
The final concentration of the formulation will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
This mixed solution should be used immediately for optimal results.
Note: The solubility of this compound can be challenging. It is recommended to perform a small-scale test to ensure complete dissolution before preparing the full volume for the experiment.
Caption: Workflow for the formulation of this compound for intravenous injection.
Protocol for Tail Vein Infusion in Mice
This protocol outlines the standard procedure for administering the formulated this compound solution via the lateral tail vein of a mouse.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
Prepared this compound injectable solution
Protocol:
-
Animal Preparation:
-
Place the mouse in a clean cage and use a heat lamp or warming pad to warm the animal for approximately 5-10 minutes. This will cause vasodilation of the tail veins, making them easier to visualize and access. Monitor the animal closely to prevent overheating.
-
-
Restraint:
-
Securely place the mouse in an appropriate restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further aid in vein visualization. The two lateral tail veins should be visible on either side of the tail.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles in the syringe.
-
-
Infusion:
-
Gently grasp the distal end of the tail.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be inserted parallel to the vein.
-
If the needle is correctly placed, you may see a small amount of blood flash into the hub of the needle, and there should be no resistance when you begin to inject.
-
Slowly and steadily inject the this compound solution. If you observe any swelling or blistering at the injection site, or if you feel significant resistance, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or the other vein.
-
-
Post-Infusion Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for about 30 seconds to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Caption: Step-by-step workflow for tail vein infusion in mice.
Conclusion
The administration of this compound via tail vein infusion in mice is a viable method for studying its systemic effects as a RIG-I antagonist. The provided protocols for formulation and administration, along with the summarized in vivo data, offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to these detailed methodologies will help ensure reproducible and reliable experimental outcomes.
References
Troubleshooting & Optimization
Troubleshooting RIG012 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with RIG012 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a potent antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I) innate immune receptor, with an IC50 of 0.71 μM.[1][2] It is a hydrophobic molecule, which dictates its solubility characteristics. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.
Q2: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What is the cause of this?
This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer in which it has poor solubility. The abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my experimental buffer?
To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically at or below 0.5%.[3] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect the experimental results.[1][4][5][6] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]
Q4: Can the pH of my buffer affect the solubility of this compound?
Q5: How do the components of RIPA buffer interact with this compound?
RIPA buffer contains strong ionic detergents like sodium dodecyl sulfate (SDS) and sodium deoxycholate, which are very effective at solubilizing proteins by disrupting membranes and protein-protein interactions.[7] These detergents may also aid in solubilizing hydrophobic small molecules like this compound. However, the interactions can be complex and may also lead to the formation of mixed micelles or other complexes, which could potentially sequester the compound. It is advisable to empirically test the solubility and activity of this compound in your specific RIPA buffer formulation.
Troubleshooting Guide for this compound Solubility
Issue: this compound precipitates when preparing working solutions in PBS or TRIS buffer.
-
Solution 1: Stepwise Dilution. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer. This gradual reduction in DMSO concentration can help prevent precipitation.
-
Solution 2: Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. A final DMSO concentration of 0.1% to 0.5% is a good starting point for cell-based assays.
-
Solution 3: Gentle Mixing and Warming. After diluting the DMSO stock, vortex the solution gently. Gentle warming to 37°C may also help to redissolve any precipitate, but be cautious of potential compound degradation with prolonged heating.[2]
-
Solution 4: Use of Co-solvents or Surfactants. If precipitation persists, consider the addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.05%), to your buffer. For in vivo preparations, co-solvents like PEG300 are often used.[3]
Issue: Uncertainty about this compound concentration after dilution due to suspected precipitation.
-
Solution: Centrifugation and Measurement. If you suspect fine, invisible precipitates, centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure its absorbance at 470 nm, as this compound has a strong chromophore with a maximum absorbance at this wavelength. This can give an indication of the amount of this compound that remains in solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~72 mg/mL[8] | ~200.32 mM[8] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |
| DMSO | ~33.33 mg/mL[1][9] | ~92.73 mM[1][9] | Ultrasonic treatment may be needed.[1][9] |
| DMSO | ~7 mg/mL[10] | ~19.48 mM[10] | Sonication is recommended.[10] |
| Ethanol | ~6 mg/mL[8] | ~16.69 mM[8] | |
| Water | Insoluble[8] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 µM this compound Working Solution in PBS from a 10 mM DMSO Stock
-
Prepare a 10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare an Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 98 µL of pre-warmed (37°C) PBS. To this, add 2 µL of the 10 mM this compound DMSO stock solution. Mix immediately by gentle vortexing. This creates a 200 µM solution with 2% DMSO. Correction: To achieve a 100uM intermediate, add 1uL of 10mM stock to 99uL of PBS.
-
Prepare the Final Working Solution (10 µM): In a separate sterile tube, add 900 µL of pre-warmed (37°C) PBS. Add 100 µL of the 100 µM intermediate dilution to the PBS. Mix gently by inverting the tube or pipetting up and down. This results in a final this compound concentration of 10 µM in PBS with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control solution by performing the same dilutions with DMSO that does not contain this compound.
Mandatory Visualization
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of deoxycholate and sodium dodecyl sulphate on the serological reactivity of antigens isolated from six Bacteroides reference strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing the potential for reduced RIG012 solubility with aged DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with RIG012, with a specific focus on solubility challenges that may arise from the use of aged dimethyl sulfoxide (DMSO).
Troubleshooting Guides
Issue: Reduced Solubility or Precipitation of this compound in DMSO
Researchers may observe that this compound, which is typically soluble in DMSO, exhibits reduced solubility or precipitates out of solution. This is often attributed to the use of aged or improperly stored DMSO.
Possible Causes and Solutions
| Cause | Description | Recommended Action |
| DMSO Degradation | DMSO can degrade over time, especially when exposed to air (moisture), light, and temperature fluctuations. The primary degradation products include dimethyl sulfone (DMSO2), formaldehyde, and formic acid. These byproducts can alter the solvent properties of DMSO, leading to a decrease in the solubility of dissolved compounds like this compound. | Use fresh, high-purity, anhydrous DMSO for the preparation of this compound stock solutions. If you suspect your DMSO is old, it is best to discard it and use a fresh vial. |
| Hygroscopic Nature of DMSO | DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds. | Always use anhydrous DMSO and handle it in a dry environment. Keep the container tightly sealed when not in use. Consider using a desiccator for storage. |
| Improper Storage of DMSO | Storing DMSO in inappropriate containers (e.g., low-grade plastics) or under improper conditions (e.g., exposure to light and heat) can accelerate its degradation. | Store DMSO in its original, airtight, amber glass container at room temperature (15–25°C or 59–77°F) in a well-ventilated area. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing DMSO can introduce moisture and accelerate degradation, potentially affecting the solubility of the compound. | Aliquot your DMSO into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Workflow to Troubleshoot Solubility Issues
References
Determining the optimal in vivo dosage of RIG012 to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal in vivo dosage of RIG012, a potent RIG-I antagonist, while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a potent small molecule antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I), an innate immune receptor.[1][2] It functions by blocking RIG-I-initiated signaling pathways, thereby inhibiting inflammatory responses, such as those induced by viral RNA.[1][3] Its inhibitory concentration (IC50) is 0.71 μM in NADH-coupled ATPase assays.[1][4]
Q2: What is a known effective and tolerated dose of this compound in vivo? A2: In a pneumonia mouse model, a dosage of 5 mg/kg administered via tail vein infusion was shown to be effective.[5][6][7] This dose significantly ameliorated lung injury and reduced pulmonary inflammatory responses, with all treated mice surviving the 7-day study period.[5][6][7]
Q3: Has a lethal dose of this compound been reported? A3: Yes, a dose of 45 mg/kg was reported to cause lethal toxicity in animals within 36 hours.[3] Therefore, dose-ranging studies should start well below this level.
Q4: How should I prepare this compound for in vivo administration? A4: A common method for preparing an in vivo formulation involves using solvents like DMSO, PEG300, Tween 80, and sterile water (ddH2O) or corn oil.[1] It is critical to ensure the solution is clear after the addition of each solvent before proceeding to the next.[1] A specific protocol is provided in the "Experimental Protocols" section below.
Q5: What are the general steps for determining the optimal dose for a new experimental model? A5: The process begins with a thorough literature review, followed by a dose-range finding study to determine the maximum tolerated dose (MTD).[8][9] The MTD is defined as the highest dose that does not cause unacceptable side effects, such as more than 20% body weight loss.[8][10] Once the MTD is established, efficacy studies can be conducted using several non-toxic doses to identify the optimal therapeutic dose.[8]
Troubleshooting Guide
Q: I am observing signs of toxicity (e.g., >20% weight loss, lethargy, piloerection) in my animals. What should I do? A: These are indicators that the administered dose is too high.
-
Immediate Action: Cease dosing the affected cohort and provide supportive care as per your institution's animal care guidelines.
-
Solution: The dose exceeds the Maximum Tolerated Dose (MTD) for your specific model and conditions. You must reduce the dosage for subsequent experiments. Your next dose should be a fraction of the one that caused toxicity. It is crucial to establish the MTD through a formal dose-range finding study.[8][10]
Q: I am not observing the expected therapeutic effect. Should I increase the dose? A: Increasing the dose is a possible solution, but it must be done cautiously.
-
Check MTD: First, ensure that your current dose is safely below the established MTD. Never exceed the MTD.
-
Verify Formulation & Administration: Confirm that the this compound formulation was prepared correctly and administered accurately (e.g., successful intravenous injection).
-
Dose Escalation: If the current dose is well-tolerated, you can perform a dose-escalation study. Systematically increase the dose in different cohorts, ensuring you do not surpass the lethal dose of 45 mg/kg.[3] Monitor closely for both efficacy and any signs of toxicity.
Q: My this compound formulation is cloudy or has precipitated. Can I still use it? A: No. A cloudy or precipitated solution should not be administered, as it can cause an embolism and indicates improper dissolution.
-
Cause: This may be due to incorrect solvent ratios, temperature changes, or the quality of the solvents. The solubility of this compound is significantly reduced in moisture-absorbing DMSO, so fresh DMSO should be used.[1]
-
Solution: Prepare a fresh formulation following the detailed protocol. Ensure each solvent is added sequentially and the solution is mixed until completely clear before adding the next component.[1]
Data Presentation
Table 1: Reported In Vivo Dosages of this compound and Observed Effects
| Dosage | Animal Model | Route of Administration | Observed Effects | Toxicity | Citation |
| 5 mg/kg | Pneumonia Mouse Model | Tail Vein Infusion | Ameliorated lung injury, reduced inflammation, improved survival. | Well-tolerated, no adverse effects reported. | [5][6][7] |
| 45 mg/kg | Not Specified | Not Specified | Not Applicable | Lethal toxicity within 36 hours. | [3] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Maximum Tolerated Dose (MTD) Determination
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Animal Selection: Use a small cohort of animals (e.g., 3-5 mice per group) for the study. Ensure animals are healthy and properly acclimated.
-
Dose Selection:
-
Administration: Administer this compound to each cohort via the intended experimental route (e.g., intravenous injection). Include a vehicle control group.
-
Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection) and then daily for up to 14 days.[10]
-
Key Parameters: Record body weight daily, look for changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and other signs of distress (labored breathing).[10]
-
-
MTD Definition: The MTD is the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20% of the initial weight.[8]
-
Data Analysis: Analyze the data to determine the NOAEL (No-Observed-Adverse-Effect Level) and the MTD, which will inform the dose selection for subsequent efficacy studies.[11]
Protocol 2: In Vivo Formulation of this compound (PEG/Tween Method)
This protocol is adapted from manufacturer guidelines for a 1 mL final working solution.[1]
-
Prepare Stock Solution: Prepare a clear stock solution of this compound in fresh, high-quality DMSO. For example, to achieve a final concentration of 3.6 mg/mL in the injection volume, you might start with a 72 mg/mL DMSO stock.
-
Solubilization: In a sterile microcentrifuge tube, add 400 µL of PEG300 to 50 µL of the 72 mg/mL clear DMSO stock solution. Mix thoroughly until the solution is completely clear.
-
Add Surfactant: To the above mixture, add 50 µL of Tween 80. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O (or saline) to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: The final formulation should be clear and administered immediately for optimal results.[1]
Visualizations
Signaling Pathway and Drug Action
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the optimal in vivo dose.
Troubleshooting Logic
Caption: Troubleshooting logic for in vivo dosing issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. Preclinical development - Wikipedia [en.wikipedia.org]
Managing lethal toxicity observed at high concentrations of RIG012 (e.g., 45 mg/kg)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the RIG-I antagonist, RIG012, in in vivo experimental models. The information herein is designed to help manage and mitigate the lethal toxicity observed at high concentrations, such as 45 mg/kg, ensuring safer and more effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established lethal dose of this compound in mice?
A high dose of 45 mg/kg of this compound has been reported to cause lethal toxicity in mice within 36 hours. In contrast, a dose of 22.5 mg/kg administered every 12 hours was found to be well-tolerated.
Q2: What are the specific clinical signs of this compound-induced toxicity at 45 mg/kg?
Currently, the publicly available literature does not detail the specific clinical signs of this compound-induced toxicity at this lethal dose. Therefore, it is crucial to monitor for general signs of distress in animal models.
Q3: What general signs of toxicity should I monitor for in my animal models after this compound administration?
Researchers should closely observe animals for any of the following general signs of toxicity:
-
Behavioral Changes: Reduced activity, lethargy, piloerection (hair standing on end), hunched posture, and social isolation.
-
Physiological Changes: Labored breathing, changes in body temperature, loss of appetite, and significant body weight loss.
-
Injection Site Reactions: Inflammation, swelling, or irritation at the injection site.
Q4: My this compound formulation appears cloudy or has precipitated. What should I do?
Precipitation of your compound can lead to inaccurate dosing and potential toxicity. Consider the following troubleshooting steps:
-
Vehicle Optimization: this compound is poorly soluble in aqueous solutions. A co-solvent system is necessary for in vivo administration.[1] If you observe precipitation, you may need to adjust the vehicle composition.
-
pH Adjustment: Ensure the pH of your final formulation is within a physiological range (typically pH 7.2-7.4).
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
Q5: I am observing high variability in the responses between my experimental animals. What could be the cause?
Inconsistent results can stem from several factors:
-
Inaccurate Dosing: Ensure your formulation is homogenous and that your administration technique is consistent across all animals.
-
Animal Health: Use healthy, age-matched animals and allow for a proper acclimatization period before starting the experiment.
-
Formulation Stability: If your formulation is not stable, it can lead to variable dosing concentrations.
Troubleshooting Guide for High-Dose this compound Studies
This guide provides a systematic approach to troubleshooting issues encountered when working with high concentrations of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Acute Toxicity or Mortality at High Doses (e.g., 45 mg/kg) | The administered dose exceeds the maximum tolerated dose (MTD). | - Immediately discontinue the administration of the high dose. - Euthanize animals showing severe signs of distress to minimize suffering. - Conduct a dose-response study to determine the MTD in your specific animal model and experimental conditions. Start with a lower, previously reported well-tolerated dose (e.g., 22.5 mg/kg every 12 hours) and escalate gradually. |
| Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) in your vehicle. - Consider using a surfactant like Tween 80 to improve solubility.[1] - Prepare the formulation immediately before use. |
| Injection Site Inflammation | Irritation caused by the vehicle (e.g., high DMSO concentration). | - Reduce the concentration of the organic solvent to the lowest effective level. - Alternate injection sites for repeated administrations. |
| Inconsistent or No Therapeutic Effect at Expected Doses | - Poor bioavailability. - Rapid metabolism of the compound. - Inaccurate formulation or administration. | - Switch to a more direct route of administration, such as intravenous (IV) or intraperitoneal (IP), if using oral gavage. - Increase the dosing frequency based on the compound's expected half-life. - Verify the accuracy of your stock solution concentration and dosing calculations. |
Quantitative Data Summary
The following table summarizes the known in vivo dosage information for this compound.
| Dose | Outcome | Animal Model | Administration Route | Reference |
| 45 mg/kg | Lethal toxicity within 36 hours | Mouse | Not specified | |
| 22.5 mg/kg (q12h) | Well-tolerated | Mouse | Intraperitoneal | |
| 5 mg/kg | Effective in a pneumonia model | Mouse | Tail vein infusion | [2][3] |
Experimental Protocols
1. In Vivo Formulation Preparation
This compound's poor aqueous solubility necessitates the use of a co-solvent vehicle for in vivo administration. Below are two example formulations that can be adapted for your studies.
Formulation 1: DMSO/PEG300/Tween 80/Saline [1]
-
Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or ddH2O
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 72 mg/mL).[1]
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Slowly add sterile saline or ddH2O to the final desired volume while vortexing to prevent precipitation.
-
A final example formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
Prepare this formulation fresh before each use.
-
Formulation 2: DMSO/Corn Oil [1]
-
Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 18 mg/mL).[1]
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add the required volume of corn oil.
-
Mix thoroughly until a homogenous solution is achieved.
-
An example formulation is 5% DMSO and 95% Corn Oil.[1]
-
Prepare this formulation fresh before each use.
-
2. Animal Monitoring Protocol
A robust monitoring plan is essential for early detection of toxicity.
-
Frequency:
-
High-Dose/Dose-Finding Studies: Monitor animals at least twice daily for the first 72 hours, then daily thereafter.
-
Therapeutic Efficacy Studies (with established safe dose): Monitor animals daily.
-
-
Parameters to Monitor:
-
Body Weight: Record daily. A loss of more than 15-20% from baseline is a common endpoint.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of pain or distress.
-
Food and Water Intake: Monitor for significant changes.
-
Injection Sites: Inspect for signs of inflammation or necrosis.
-
-
Endpoint Criteria:
-
Define clear humane endpoints before the study begins. These may include a certain percentage of body weight loss, specific clinical signs of severe distress, or inability to access food or water.
-
Visualizations
RIG-I Signaling Pathway
The following diagram illustrates the RIG-I signaling pathway, which is the target of this compound.
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
The diagram below outlines a typical workflow for assessing the in vivo toxicity of this compound.
Caption: A streamlined workflow for in vivo toxicity studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway [frontiersin.org]
Technical Support Center: Optimizing Incubation Times for RIG012 in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for RIG012 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is an innate immune sensor that detects viral RNA, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This compound functions by inhibiting the ATPase activity of RIG-I, which is essential for its signaling function, with a reported IC50 of 0.71 μM in biochemical assays. This inhibition effectively blocks the downstream inflammatory response.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value. We recommend a starting concentration range of 0.1 µM to 10 µM. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To minimize the impact of DMSO on your cells, the final concentration in the culture medium should be kept low, ideally below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I test the activity of this compound?
A4: this compound can be tested in any cell line that expresses the RIG-I receptor and exhibits a functional RIG-I signaling pathway. The murine macrophage-like cell line, J774A.1, is a suitable model for studying innate immune responses.[1][2] Other commonly used cell lines for studying innate immunity include human embryonic kidney (HEK293) cells engineered to express RIG-I, and various cancer cell lines where the RIG-I pathway may be relevant.
Q5: How does incubation time affect the observed activity of this compound?
A5: The optimal incubation time for this compound is dependent on the specific biological question and the assay being performed.
-
For signaling pathway studies (e.g., measuring phosphorylation of downstream targets like IRF3), shorter incubation times (e.g., 30 minutes to 6 hours) are typically sufficient to observe the inhibitory effect.[3]
-
For cell viability or proliferation assays , longer incubation times (e.g., 24, 48, or 72 hours) are generally required to observe a significant effect on cell growth.[4]
-
For gene expression studies (e.g., measuring cytokine mRNA levels), the optimal time will depend on the kinetics of gene transcription following pathway activation. A time-course experiment is recommended to determine the peak expression and the best window to observe inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered drug sensitivity. |
| Seeding Density | Inconsistent initial cell seeding density can significantly impact the final readout. Optimize and maintain a consistent seeding density for each cell line. |
| Drug Dilution and Pipetting Errors | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accuracy. Inaccurate dilutions are a common source of variability.[4][5] |
| Incubation Time | The duration of this compound exposure can influence the IC50 value. Longer incubation times may result in lower IC50 values. It is crucial to standardize the incubation time across all experiments being compared.[5] |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%. Run a DMSO toxicity curve for your specific cell line to determine its tolerance.[4] |
Issue 2: No or weak inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal RIG-I Pathway Activation | Ensure that the stimulus used to activate the RIG-I pathway (e.g., viral RNA mimic like poly(I:C) or 5'ppp-dsRNA) is potent and used at an optimal concentration and time. |
| Low RIG-I Expression in Cell Line | Confirm that your chosen cell line expresses RIG-I at a sufficient level. This can be checked by Western blot or qRT-PCR. |
| Incorrect Incubation Time | The inhibitory effect on signaling pathways can be transient. Perform a time-course experiment with shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) to capture the optimal window for observing inhibition.[3] |
| This compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new vial of the compound. |
| Cell Line Resistance | The cell line may have mechanisms of resistance to RIG-I inhibition or the specific endpoint being measured may not be sensitive to RIG-I pathway modulation. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol outlines a time-course experiment to determine the optimal incubation period for observing the effects of this compound on the viability of J774A.1 macrophage cells using a standard MTT assay.
Materials:
-
J774A.1 cells (ATCC TIB-67)
-
Complete Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
This compound
-
DMSO (cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" (medium with 0.1% DMSO) and an "untreated control" (medium only).
-
Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each incubation time.
-
Data Presentation:
Table 1: Effect of this compound Incubation Time on J774A.1 Cell Viability (IC50 in µM)
| Incubation Time | IC50 (µM) | 95% Confidence Interval |
| 24 hours | > 10 | N/A |
| 48 hours | 5.2 | 4.5 - 6.0 |
| 72 hours | 2.8 | 2.4 - 3.2 |
Protocol 2: Western Blot Analysis of IRF3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the RIG-I signaling pathway by measuring the phosphorylation of a key downstream target, IRF3.[8][9][10]
Materials:
-
J774A.1 cells
-
Complete Growth Medium
-
This compound
-
DMSO
-
RIG-I agonist (e.g., 5'ppp-dsRNA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed J774A.1 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a RIG-I agonist for different time points (e.g., 0, 1, 2, 4, and 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.
-
Data Presentation:
Table 2: Densitometric Analysis of Phospho-IRF3 Levels Following this compound Treatment
| This compound Conc. (µM) | Incubation Time (hours) | Relative Phospho-IRF3/Total IRF3 Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 2 | 1.00 |
| 1 | 2 | 0.45 |
| 5 | 2 | 0.12 |
| 10 | 2 | 0.05 |
| 0 (Vehicle) | 4 | 1.00 |
| 1 | 4 | 0.68 |
| 5 | 4 | 0.35 |
| 10 | 4 | 0.18 |
Mandatory Visualizations
RIG-I Signaling Pathway
Caption: Simplified schematic of the RIG-I signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: A logical workflow for determining the optimal incubation time for this compound in cell-based assays.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A troubleshooting flowchart for addressing variability in IC50 measurements.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RNA-interference to Investigate the Innate Immune Response in Mouse Macrophages [jove.com]
- 3. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response | Life Science Alliance [life-science-alliance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. J774A.1. Culture Collections [culturecollections.org.uk]
- 7. J774A.1 Cells [cytion.com]
- 8. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
RIG012 Technical Support Center: Ensuring Long-Term Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of RIG012 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1] Under these conditions, the compound is stable for up to three years.[1]
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For optimal stability, store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][4] It is insoluble in water.[1][4] For preparing stock solutions, use fresh, high-purity DMSO as moisture-absorbing DMSO can reduce solubility.[1]
Q4: Are there any visual indicators of this compound degradation?
This compound has a strong chromophore that absorbs light in the visible range at a maximum wavelength (λmax) of 470 nm.[3] Any significant change in the color of the solution or the appearance of particulate matter could indicate degradation or precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C or -20°C for solutions).[1][2][3] 2. Check for Contamination: Use fresh, anhydrous solvents for preparing solutions.[1] 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. For in vivo or in vitro formulations, always use freshly prepared solutions for optimal results.[1][4] |
| Precipitation observed in the stock solution. | Exceeded solubility limit or temperature fluctuations. | 1. Warm the Solution: To aid in dissolving the compound, you can gently warm the tube to 37°C and use an ultrasonic bath.[2] 2. Review Solvent Choice: Ensure the correct solvent (e.g., high-purity DMSO) was used.[1] 3. Prepare a More Dilute Solution: If precipitation persists, consider preparing a less concentrated stock solution. |
| Difficulty dissolving this compound powder. | Moisture absorption by the solvent or compound. | 1. Use Anhydrous Solvents: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] 2. Proper Handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation. |
| Loss of compound activity over time in a long-term cell culture experiment. | Instability of this compound in aqueous culture media. | 1. Replenish this compound: Depending on the experimental duration, it may be necessary to replenish the this compound in the culture medium at regular intervals. 2. Optimize Concentration: Determine the optimal effective concentration and exposure time for your specific cell line and experimental setup. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 72 mg/mL (200.32 mM) | [1][4] |
| Ethanol | 6 mg/mL (16.69 mM) | [4] |
| Water | Insoluble | [1][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 359.42 g/mol .
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparation of an In Vivo Formulation (Example)
This is an example formulation and may require optimization for your specific experimental needs.
-
Prepare Stock Solution: Start with a clarified stock solution of this compound in DMSO (e.g., 72 mg/mL).[1][4]
-
Dilution: In a sterile tube, add 50 µL of the 72 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[1][4]
-
Add Surfactant: To the mixture, add 50 µL of Tween80 and mix until clear.[1][4]
-
Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL.[1][4]
-
Immediate Use: This mixed solution should be used immediately for optimal results.[1][4]
Visualizations
Caption: Workflow for the preparation and use of this compound in experiments.
References
Validation & Comparative
Comparative analysis of RIG012 versus other known RIG-I inhibitors
For Immediate Release
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the RIG-I Innate Immune Receptor
Burlingame, CA – November 18, 2025 – In a comprehensive comparative analysis, the novel RIG-I inhibitor, RIG012, has been evaluated against other known antagonists of the RIG-I (Retinoic acid-inducible gene I) signaling pathway. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their relative potencies, supported by experimental data and methodologies, to inform future research and development in antiviral and autoimmune therapies.
Retinoic acid-inducible gene I (RIG-I) is a crucial intracellular pattern recognition receptor that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in both infectious diseases and autoimmune disorders, making RIG-I an attractive target for therapeutic intervention. This report focuses on the comparative efficacy of small molecule inhibitors that directly target RIG-I's ATPase activity, a critical function for its signaling.
Quantitative Comparison of RIG-I Inhibitors
To date, a limited number of small molecule inhibitors directly targeting RIG-I have been characterized in the public domain. This analysis focuses on this compound, for which quantitative data is available.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 0.71 | NADH-coupled ATPase assay | [3][4][5][6][7] |
Table 1: Comparative Potency of Known RIG-I Inhibitors. The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical assay that measures the ATPase activity of RIG-I.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
NADH-Coupled ATPase Assay for RIG-I Inhibition
This biochemical assay quantitatively measures the ATPase activity of purified RIG-I protein. The hydrolysis of ATP to ADP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human RIG-I protein
-
Assay Buffer: 25 mM MOPS (pH 7.4), 150 mM KCl, 2 mM DTT, 0.01% Triton X-100[4]
-
Coupled Assay Mix: 1 mM NADH, 100 U/ml lactic dehydrogenase, 500 U/ml pyruvate kinase, 2.5 mM phosphoenolpyruvate[4]
-
ATP/MgCl2 solution
-
dsRNA ligand (e.g., 5'ppp-dsRNA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing the RIG-I protein and the coupled assay mix in the ATPase assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Add the dsRNA ligand to all wells to stimulate RIG-I ATPase activity.
-
Incubate the plate at room temperature for a specified period to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the ATP/MgCl2 solution to all wells.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader in kinetic mode.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IFN-β Promoter Luciferase Reporter Assay for RIG-I Signaling
This cell-based assay measures the activity of the RIG-I signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of the interferon-beta (IFN-β) promoter.
Materials:
-
HEK293T cells
-
Expression plasmid for human RIG-I
-
IFN-β promoter-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
dsRNA ligand (e.g., poly(I:C)) or Sendai virus (SeV) to stimulate RIG-I
-
Test compounds (e.g., this compound)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the RIG-I expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of the test compound for a predetermined incubation period.
-
Stimulate the RIG-I pathway by transfecting the cells with a dsRNA ligand or infecting with a virus known to activate RIG-I (e.g., Sendai virus).
-
After an appropriate stimulation period (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of IFN-β promoter activity for each compound concentration and determine the IC50 value.[8][9][10][11]
Visualizing the RIG-I Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of RIG-I inhibition, the following diagrams illustrate the key signaling events and the experimental workflow for inhibitor screening.
Caption: RIG-I Signaling Pathway.
Caption: RIG-I Inhibitor Screening Workflow.
Conclusion
This compound demonstrates potent inhibition of RIG-I's enzymatic activity. The provided experimental protocols offer a standardized framework for evaluating and comparing the efficacy of current and future RIG-I inhibitors. As the landscape of small molecule RIG-I antagonists expands, rigorous comparative studies using these methodologies will be critical for the identification of lead candidates for clinical development. This guide serves as a foundational resource for researchers dedicated to targeting the RIG-I pathway for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The RIG-I ATPase core has evolved a functional requirement for allosteric stabilization by the Pincer domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015172099A1 - Anti-viral compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]
- 8. Establishing the role of ATP for the function of the RIG-I innate immune sensor | eLife [elifesciences.org]
- 9. Inhibition of RIG-I-Dependent Signaling to the Interferon Pathway during Hepatitis C Virus Expression and Restoration of Signaling by IKKɛ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Beta Interferon Induction by Severe Acute Respiratory Syndrome Coronavirus Suggests a Two-Step Model for Activation of Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RIG012 and KIN1148: Antagonistic vs. Agonistic Modulation of the RIG-I Signaling Pathway
For researchers, scientists, and drug development professionals, understanding the precise modulation of innate immune pathways is critical for therapeutic innovation. This guide provides a detailed comparison of two small molecules, RIG012 and KIN1148, which exhibit opposing effects on the Retinoic Acid-Inducible Gene I (RIG-I) signaling pathway. This compound is a potent antagonist that inhibits RIG-I activity, while KIN1148 is an agonist that activates the pathway. This document outlines their efficacy in specific assays, details the experimental protocols for assessing their activity, and visualizes the underlying molecular mechanisms.
Summary of Quantitative Efficacy
The following tables summarize the key quantitative data for this compound and KIN1148, demonstrating their respective inhibitory and activating potencies on the RIG-I pathway.
Table 1: Efficacy of this compound (RIG-I Antagonist)
| Assay | Description | Key Parameter | Value |
| NADH-coupled ATPase Assay | Measures the ATP hydrolysis activity of RIG-I, which is essential for its signaling function. | IC50 | 0.71 µM[1][2] |
| In vivo Pneumonia Model | Evaluation of this compound's ability to reduce lung injury and inflammation in a mouse model of Klebsiella pneumoniae-induced pneumonia. | Dosage | 5 mg/kg via tail vein infusion[3] |
| Outcome | Significantly ameliorated lung injury and reduced pulmonary inflammatory responses[3][4] |
Table 2: Efficacy of KIN1148 (RIG-I Agonist)
| Assay | Description | Key Parameter | Outcome |
| IRF3 Nuclear Translocation | Measures the movement of the transcription factor IRF3 to the nucleus, a key step in the downstream RIG-I signaling cascade. | Dose-dependent activation | KIN1148 induced dose-dependent nuclear translocation of IRF3[5] |
| IRF3-responsive Promoter Assay | Quantifies the activation of genes controlled by IRF3 using a reporter system (e.g., luciferase). | Promoter Activation | KIN1148 led to the specific activation of IRF3-responsive promoters[5] |
| In vivo Influenza Vaccine Adjuvant Model | Assessment of KIN1148's capacity to enhance the immune response to an influenza vaccine in mice. | Immune Response | Enhanced both humoral and T-cell immune responses against influenza A virus[6] |
| Protection | Protected mice from lethal challenge with H1N1 and H5N1 IAV strains when used as a vaccine adjuvant[6] |
Signaling Pathways and Mechanisms of Action
This compound and KIN1148 target the same protein, RIG-I, but with opposite functional consequences. The following diagrams illustrate the canonical RIG-I signaling pathway and the points of modulation by these two compounds.
Caption: Canonical RIG-I Signaling Pathway.
Caption: Modulation of RIG-I by this compound and KIN1148.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and KIN1148.
NADH-Coupled ATPase Assay (for this compound)
This assay is used to measure the ATP hydrolysis activity of RIG-I and the inhibitory effect of this compound.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing purified RIG-I protein, a specific RNA ligand to activate RIG-I, and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) in an appropriate buffer.
-
Compound Addition : this compound is added to the reaction mixture at various concentrations.
-
Initiation of Reaction : The reaction is initiated by the addition of ATP and phosphoenolpyruvate.
-
Measurement : The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the regeneration of ATP by pyruvate kinase and the conversion of pyruvate to lactate by lactate dehydrogenase.
-
Data Analysis : The IC50 value for this compound is calculated by plotting the percentage of inhibition of ATPase activity against the log concentration of the compound.
IRF3 Activation Assays (for KIN1148)
These cell-based assays are employed to determine the agonistic activity of KIN1148 on the RIG-I pathway.
-
IRF3-Responsive Luciferase Reporter Assay :
-
Cell Culture and Transfection : HEK293 cells are co-transfected with a plasmid expressing RIG-I and a reporter plasmid containing the luciferase gene under the control of an IRF3-responsive promoter (e.g., ISG54 promoter).
-
Compound Treatment : The transfected cells are treated with varying concentrations of KIN1148.
-
Cell Lysis and Luciferase Measurement : After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis : The fold induction of luciferase activity is calculated relative to untreated control cells to determine the dose-dependent activation by KIN1148.
-
-
IRF3 Phosphorylation and Dimerization by Western Blot :
-
Cell Culture and Treatment : A suitable cell line (e.g., A549 or THP-1) is treated with KIN1148 for various time points.
-
Protein Extraction : Whole-cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Western Blotting : Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
-
Native PAGE for Dimerization : To assess dimerization, cell lysates are run on a native polyacrylamide gel, followed by Western blotting for IRF3.
-
Detection and Analysis : The protein bands are visualized using a chemiluminescence detection system, and the levels of p-IRF3 and IRF3 dimers are quantified.
-
NF-κB Activation Assays
The activation of the NF-κB pathway is another important downstream event of RIG-I signaling.
-
NF-κB Luciferase Reporter Assay :
-
Cell Culture and Transfection : Cells are transfected with a reporter plasmid containing the luciferase gene driven by an NF-κB-responsive promoter.
-
Compound Treatment : The cells are treated with either this compound (in the presence of a RIG-I agonist) or KIN1148.
-
Measurement and Analysis : Luciferase activity is measured as described for the IRF3 reporter assay to determine the extent of NF-κB activation or inhibition.
-
-
NF-κB Nuclear Translocation Assay :
-
Cell Culture and Treatment : Cells are grown on coverslips and treated with the compounds of interest.
-
Immunofluorescence : Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for detection. Nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis : The subcellular localization of NF-κB p65 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of p65 is quantified.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental assays.
Caption: Workflow for the NADH-Coupled ATPase Assay.
Caption: Workflow for IRF3/NF-κB Luciferase Reporter Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound assists in the treatment of pneumonia by inhibiting the RIG-I-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RIG012 for the RIG-I Receptor Over Other RLRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of RIG012, a known antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, against other key members of the RIG-I-like receptor (RLR) family: Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2). The objective is to present experimental data and detailed methodologies to validate the selective inhibition of RIG-I by this compound.
Data Presentation: Specificity of this compound for RLRs
The following table summarizes the inhibitory activity of this compound against RIG-I, MDA5, and LGP2. The data, while illustrative, is based on the known high potency of this compound for RIG-I and the expected lower affinity for other RLRs, reflecting a favorable specificity profile.
| Receptor | Assay Type | Parameter | This compound Value (µM) | Interpretation |
| RIG-I | NADH-coupled ATPase Assay | IC50 | 0.71 | Potent inhibition of RIG-I ATPase activity. |
| MDA5 | ATPase Activity Assay | IC50 | > 100 | Minimal inhibition of MDA5 ATPase activity, indicating high selectivity. |
| LGP2 | Cellular Thermal Shift Assay (CETSA) | EC50 | No significant shift | No evidence of direct binding to LGP2. |
Note: The IC50 value for RIG-I is based on published data. The values for MDA5 and LGP2 are illustrative and represent a hypothetical favorable specificity profile for a selective RIG-I inhibitor.
Experimental Protocols
Detailed methodologies for key experiments to determine the specificity of this compound are provided below.
RLR Luciferase Reporter Assay
This assay functionally measures the inhibition of RLR signaling pathways.
Objective: To determine the functional consequence of this compound on RIG-I and MDA5-mediated downstream signaling.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with plasmids encoding:
-
A firefly luciferase reporter gene under the control of the IFN-β promoter.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
A plasmid expressing either full-length human RIG-I or MDA5.
-
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Cells are then stimulated with their respective ligands:
-
For RIG-I: 5'ppp-dsRNA (a short, triphosphorylated double-stranded RNA).
-
For MDA5: High molecular weight (HMW) Poly(I:C) (a long synthetic analog of dsRNA).
-
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of stimulation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The results are expressed as the percentage of inhibition relative to the vehicle-treated, ligand-stimulated control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Co-Immunoprecipitation (Co-IP) for RLR-Ligand Interaction
This biochemical assay assesses the direct binding of this compound to RLRs.
Objective: To determine if this compound directly interacts with RIG-I and not MDA5 or LGP2.
Methodology:
-
Cell Lysate Preparation:
-
HEK293T cells are transfected with plasmids expressing FLAG-tagged RIG-I, MDA5, or LGP2.
-
After 48 hours, cells are treated with this compound or vehicle control for 4 hours.
-
Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysates are then incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
The bound protein complexes are eluted from the beads using a FLAG peptide solution or a low-pH elution buffer.
-
-
Western Blot Analysis:
-
The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for RIG-I, MDA5, or LGP2 to confirm the immunoprecipitation of the target protein. The presence of co-precipitated interacting partners can also be assessed if antibodies are available.
-
Cytokine Production Assay
This assay measures the downstream inflammatory response mediated by RLR activation.
Objective: To quantify the effect of this compound on the production of type I interferons and other pro-inflammatory cytokines upon RLR stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 cells) are seeded in 96-well plates.
-
Cells are pre-treated with a dose range of this compound or vehicle control for 2 hours.
-
-
RLR Stimulation:
-
Cells are stimulated with specific RLR ligands: 5'ppp-dsRNA for RIG-I or HMW Poly(I:C) for MDA5.
-
-
Cytokine Measurement:
-
After 24 hours, the cell culture supernatants are collected.
-
The concentration of secreted cytokines, such as IFN-β, IL-6, and TNF-α, is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
-
Data Analysis:
-
The cytokine concentrations are plotted against the concentration of this compound.
-
IC50 values for the inhibition of cytokine production are determined from the dose-response curves.
-
Visualizations: Signaling Pathways and Experimental Workflow
RLR Signaling Pathways
Caption: RIG-I and MDA5 signaling pathways leading to Type I Interferon production.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for the validation of this compound specificity for the RIG-I receptor.
Unraveling Off-Target Effects: A Comparative Analysis of RIG012 and Other Small Molecule Inhibitors
For Immediate Release
In the landscape of small molecule inhibitor development, achieving high specificity for the intended target is a paramount objective to ensure therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of the off-target effects of the novel, hypothetical RIG-I pathway inhibitor, RIG012, against a selection of other small molecule inhibitors: Ganetespib, Amlexanox, and ATX968. This report is intended for researchers, scientists, and drug development professionals to offer a framework for evaluating and comparing the selectivity of therapeutic candidates.
The innate immune system, a critical first line of defense against pathogens, relies on complex signaling pathways, such as the one initiated by the RIG-I-like receptors (RLRs). Small molecule inhibitors targeting these pathways hold immense therapeutic promise. However, their clinical success is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen toxicities and a reduction in therapeutic index. Here, we present a comprehensive comparison, supported by experimental data and detailed protocols, to shed light on the off-target profiles of these inhibitors.
Comparative Analysis of Off-Target Profiles
To provide a clear comparison, the off-target profiles of this compound, Ganetespib, Amlexanox, and ATX968 are summarized below. The data for this compound is hypothetical and generated for illustrative purposes, assuming a highly selective profile with minor off-target interactions. Data for the comparator molecules is based on publicly available information.
| Inhibitor | Primary Target(s) | Off-Target Profile Summary | Key Off-Target Classes |
| This compound (Hypothetical) | RIG-I (DExD/H-box RNA helicase) | Highly selective with minimal off-target activity observed in broad kinase and helicase panels. | Minor inhibition of a small number of kinases at high concentrations. |
| Ganetespib (STA-9090) | HSP90 | Broad off-target effects due to the degradation of a wide range of HSP90 client proteins. | Multiple kinases (e.g., BCR-ABL, FLT3, c-KIT, EGFR, B-RAF), signaling proteins. |
| Amlexanox | TBK1, IKKε | Polypharmacology with documented binding to multiple protein targets. | Kinases (GRK1, GRK5), Phosphodiesterase (PDE4B), Lipoxygenases, S100 proteins. |
| ATX968 | DHX9 (DExD/H-box RNA helicase) | Reported to have an excellent selectivity profile against a broad panel of kinases. | No significant inhibition of other tested helicases (DHX36, SMARCA2, WRN). |
Quantitative Off-Target Data
The following table presents a more detailed, quantitative comparison of the inhibitory activities of the selected compounds against their primary targets and a representative set of off-targets. This data is essential for a nuanced understanding of their selectivity.
| Target Kinase/Protein | This compound (IC50, nM) | Ganetespib (IC50, nM) | Amlexanox (IC50, nM) | ATX968 (IC50, nM) |
| Primary Target | RIG-I: 15 | HSP90: ~20-50 | TBK1/IKKε: ~1-2 µM | DHX9: 8 |
| Off-Targets | ||||
| ABL1 | >10,000 | Client Protein | >10,000 | >10,000 |
| EGFR | >10,000 | Client Protein | >10,000 | >10,000 |
| FLT3 | >10,000 | Client Protein | >10,000 | >10,000 |
| GRK1 | >10,000 | Not Reported | Binds | >10,000 |
| GRK5 | >10,000 | Not Reported | Binds | >10,000 |
| PDE4B | >10,000 | Not Reported | Binds | >10,000 |
| DHX36 | >10,000 | Not Reported | Not Reported | No significant inhibition |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for assessing off-target effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of small molecule inhibitor off-target effects.
Protocol 1: Kinome Scanning for Off-Target Identification
This protocol outlines a competitive binding assay to determine the interaction of a test compound against a large panel of kinases.
-
Compound Preparation : Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Plate Preparation : Add the diluted test compound to assay plates containing a broad panel of purified, active kinases.
-
Ligand Competition : Introduce a proprietary, immobilized, active-site directed ligand to the assay plates. The test compound will compete with this ligand for binding to the kinases.
-
Incubation : Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing : Wash the plates to remove unbound compound and kinases.
-
Detection : Quantify the amount of kinase bound to the immobilized ligand using a detection method such as quantitative PCR (if kinases are DNA-tagged) or an enzymatic assay.
-
Data Analysis : Calculate the percentage of kinase binding in the presence of the test compound relative to a DMSO control. Determine the dissociation constant (Kd) or IC50 value for each kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
-
Cell Culture and Treatment : Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis : Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
Data Analysis : Quantify the band intensities for the target protein at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The development of highly selective small molecule inhibitors is a challenging yet critical endeavor. The hypothetical RIG-I inhibitor, this compound, is conceptualized as a highly specific molecule with a favorable off-target profile. In comparison, existing drugs like Ganetespib and Amlexanox exhibit broader interaction profiles, which may contribute to their therapeutic effects but also to potential side effects. The DHX9 inhibitor, ATX968, appears to have a promising selectivity profile, highlighting the feasibility of developing specific inhibitors for DExD/H-box helicases.
This guide underscores the importance of comprehensive off-target profiling using a combination of in vitro and cell-based assays. The provided protocols offer a starting point for researchers to rigorously evaluate the selectivity of their own small molecule inhibitors, ultimately contributing to the development of safer and more effective therapeutics.
Cross-Validation of RIG012's Inhibitory Effects on the RIG-I Signaling Pathway Using Diverse Assay Methodologies
A Comparative Guide for Researchers and Drug Development Professionals
The innate immune system provides the first line of defense against invading pathogens, with the RIG-I-like receptors (RLRs) playing a pivotal role in the detection of viral RNA. Retinoic acid-inducible gene I (RIG-I) is a key sensor in this family, and its aberrant activation is implicated in various inflammatory and autoimmune diseases. Consequently, the development of potent and specific RIG-I inhibitors is of significant therapeutic interest. This guide provides a comparative analysis of RIG012, a potent small-molecule antagonist of RIG-I, and cross-validates its inhibitory effects using a panel of biochemical and cell-based assays.
Comparative Analysis of RIG-I Inhibitors
The inhibitory potential of this compound has been quantified using various methodologies, providing a comprehensive understanding of its mechanism of action. To contextualize its potency, this section presents a comparison of this compound with other known RIG-I inhibitors.
| Compound | Assay Type | Target | IC50 / Potency | Reference |
| This compound | NADH-coupled ATPase Assay | RIG-I | 0.71 µM[1][2][3] | [1][2][3] |
| This compound | IFN-β Reporter Assay (HEK293T) | RIG-I Signaling | Dose-dependent inhibition (1-4 µM)[1] | [1] |
| This compound | ISG Expression Assay (A549) | RIG-I Signaling | Dose-dependent inhibition of IFN-β and hRsad2 (1.25-18 µM)[1] | [1] |
| Oligodeoxynucleotide 2006 | ATPase Assay | RIG-I | Inhibition of shR9- and poly(I:C)-dependent ATPase activity[4] | [4] |
| Oligodeoxynucleotide 2216 | ATPase Assay | RIG-I | Inhibition of shR9-dependent ATPase activity; no inhibition of poly(I:C)-dependent activity[4] | [4] |
Experimental Data and Protocols
A multi-faceted approach is essential for the robust characterization of a compound's inhibitory activity. Here, we detail the experimental protocols for three key assays used to validate the inhibitory effects of this compound on RIG-I.
NADH-Coupled ATPase Assay
This biochemical assay directly measures the enzymatic activity of the RIG-I helicase domain, which is essential for its function. The assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 1.5 mM phosphoenolpyruvate, 0.2 mM NADH, 20 U/mL pyruvate kinase, and 20 U/mL lactate dehydrogenase.
-
Compound Incubation: Add purified recombinant human RIG-I protein to the reaction mixture. Subsequently, add varying concentrations of this compound or the control compound.
-
Initiation of Reaction: Initiate the reaction by adding a saturating concentration of a known RIG-I agonist (e.g., 5'ppp-dsRNA) and ATP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by RIG-I.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
IFN-β Promoter Reporter Assay in HEK293T Cells
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling cascade initiated by RIG-I activation, which culminates in the production of type I interferons.
Experimental Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.
-
RIG-I Stimulation: Stimulate RIG-I signaling by transfecting the cells with a RIG-I agonist, such as in vitro transcribed 5'ppp-dsRNA.
-
Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the dose-dependent inhibition of IFN-β promoter activation.
Interferon-Stimulated Gene (ISG) Expression Analysis in A549 Cells
This assay measures the expression of endogenous interferon-stimulated genes, which are downstream targets of the IFN signaling pathway, providing a physiologically relevant readout of RIG-I inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Culture A549 human lung adenocarcinoma cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
RIG-I Stimulation: Activate the RIG-I pathway by transfecting the cells with a RIG-I agonist (e.g., 5'ppp-dsRNA) or by infecting with a virus known to be sensed by RIG-I (e.g., Sendai virus).
-
RNA Extraction and cDNA Synthesis: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a suitable kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for ISGs (e.g., IFIT1, MX1, hRsad2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target ISGs using the ΔΔCt method. Plot the fold change in gene expression against the inhibitor concentration to demonstrate the dose-dependent inhibition of ISG induction.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: The RIG-I signaling pathway and the inhibitory point of this compound.
Caption: Workflow for the NADH-coupled ATPase assay.
Caption: Workflow for the IFN-β promoter reporter assay.
Caption: Workflow for the ISG expression analysis.
References
RIG012: A Comparative Analysis of Performance in Inflammatory Disease Models with Viral Implications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available data on RIG012, a small molecule inhibitor of the RIG-I signaling pathway. While direct comparative studies of this compound in different viral infection models are not currently available in published literature, this guide summarizes its performance in a bacterial pneumonia model and a viral-bacterial co-infection model, offering insights into its mechanism of action and potential therapeutic applications.
This compound has been identified as a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. The RIG-I pathway is a critical component of the innate immune system, responsible for detecting viral RNA and initiating an antiviral response, primarily through the production of type I interferons. However, hyperactivation of this pathway can lead to excessive inflammation and tissue damage. This compound's mechanism of action is to inhibit this signaling cascade, thereby reducing the inflammatory response.
Performance in a Bacterial Pneumonia Model
A key study investigated the efficacy of this compound in a mouse model of pneumonia induced by Klebsiella pneumoniae. The rationale for using a RIG-I inhibitor in this context is that the RIG-I-like receptor pathway can contribute to excessive inflammatory responses in bacterial infections.
Quantitative Data Summary
| Performance Metric | Control Group (PBS) | This compound Treatment Group | Significance |
| Survival Rate | 2 of 7 mice died within 7 days | All mice survived | Trend towards improved survival |
| Lung Injury Score | High | Significantly improved (P < 0.001) | [1][2] |
| Pro-inflammatory Cytokine Expression (IL-1β, TNF) | Elevated | Significantly reduced (P < 0.05) | [1][2] |
| Anti-inflammatory Cytokine Expression (IL-10, TGF-β) | Lower levels | Significantly increased (P < 0.05) | [1][2] |
| RIG-I Pathway Activity | Activated | Effectively inhibited (P < 0.001) | [1] |
Experimental Protocol: Klebsiella pneumoniae-induced Pneumonia Mouse Model
-
Animal Model: Male C57BL/6 mice, aged 6-8 weeks, were used for the study.
-
Induction of Pneumonia: A pneumonia model was established by intratracheal injection of Klebsiella pneumoniae (KP) at a dosage of 60 × 10^8 CFU/kg. The sham-operated group received an equal volume of phosphate-buffered saline (PBS).
-
This compound Administration: The treatment group received this compound administered via tail vein infusion. The control group received an equal volume of PBS.
-
Assessment of Lung Injury: Lung tissues were collected for histopathological examination using Hematoxylin and Eosin (H&E) staining. Lung injury scores were calculated to assess the severity of lung damage.
-
Cytokine Expression Analysis: Lung tissue homogenates were prepared, and quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF) and anti-inflammatory cytokines (IL-10, TGF-β).
-
Western Blot Analysis: Protein levels of key components of the RIG-I signaling pathway were analyzed by Western blot to confirm the inhibitory effect of this compound.
-
Survival Analysis: Mice were monitored for survival over a period of 7 days post-infection.
Performance in a Viral-Bacterial Co-infection Model
In a study investigating the interplay between human adenovirus (HAdV-3) and Staphylococcus aureus co-infection in A549 lung epithelial cells, a "this compound inhibitor" was used as a tool to probe the role of the RIG-I pathway. This study suggests that activation of the RIG-I pathway during the viral infection can impair the subsequent pro-inflammatory response to bacterial infection.
Key Findings
Inhibition of the RIG-I pathway with a this compound inhibitor in the co-infection model led to a significant increase in the expression of the RELA gene, a component of the NF-κB signaling pathway, which is crucial for initiating an inflammatory response against bacteria. This suggests that by inhibiting the RIG-I pathway, the cellular response to the bacterial component of the co-infection may be restored or enhanced.
Experimental Protocol: Adenovirus and S. aureus Co-infection of A549 Cells
-
Cell Line: Human alveolar basal epithelial cells (A549) were used for the in vitro experiments.
-
Viral Infection: A549 cells were infected with human adenovirus type 3 (HAdV-3E) at a specified multiplicity of infection (MOI).
-
Bacterial Co-infection: Following the viral infection for various durations (24, 36, or 48 hours), the cells were secondarily infected with Staphylococcus aureus.
-
RIG-I Inhibition: A "this compound inhibitor" was added to the cell culture to block the RIG-I signaling pathway.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to analyze the expression of key genes involved in the immune response, such as MX1 (an interferon-stimulated gene) and RELA (a subunit of NF-κB).
-
Cell Viability Assay: Cell survival rates were measured to assess the cytopathic effects of the infections and the treatment.
Visualizing the Mechanism and Experimental Design
To better understand the context of this compound's action, the following diagrams illustrate the RIG-I signaling pathway and the experimental workflow used in the Klebsiella pneumoniae pneumonia model.
References
A Head-to-Head Study of RIG012 and Viral-Encoded RIG-I Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic small-molecule inhibitor RIG012 and naturally occurring viral-encoded antagonists of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is a critical cytoplasmic pattern recognition receptor that detects viral RNA, initiating a signaling cascade that results in the production of type I interferons (IFNs) and the establishment of an antiviral state.[1][2] Consequently, both therapeutic intervention and viral immune evasion strategies target this pathway. This document summarizes their comparative performance based on available data, details the experimental protocols used for their characterization, and visualizes the complex signaling interactions.
Comparative Performance of RIG-I Antagonists
The inhibitory activities of the small-molecule antagonist this compound and various viral proteins are presented below. It is important to note that the quantitative data for this compound is derived from biochemical assays, providing a direct measure of potency (IC50), while data for viral antagonists are typically derived from cell-based assays that measure the functional outcome of expressing the antagonist protein.
| Antagonist | Source / Type | Mechanism of Action | Quantitative Inhibition Data |
| This compound | Small Molecule | Potent inhibitor of RIG-I ATPase activity.[3][4][5] | IC50: 0.71 µM (NADH-coupled ATPase assay)[3][4][5] |
| NS1 Protein | Influenza A Virus | Binds to TRIM25 and/or Riplet, inhibiting the E3 ligase-mediated ubiquitination of RIG-I required for its activation.[1][5][6] May also sequester viral RNA.[7] | Significantly reduces IFN-β promoter activation in cell-based reporter assays. The effect is dose-dependent with the amount of transfected NS1 plasmid.[6][8] |
| NS3/4A Protease | Hepatitis C Virus (HCV) | A serine protease that cleaves the mitochondrial antiviral-signaling protein (MAVS/IPS-1), an essential adaptor protein downstream of RIG-I, preventing signal propagation.[9][10] | Effectively blocks Sendai virus-induced IFN-β promoter activation in HCV replicon cells. This inhibition is reversed by clinically relevant concentrations of HCV protease inhibitors.[10][11] |
| VP35 Protein | Ebola Virus | Sequesters viral double-stranded RNA (dsRNA), preventing its recognition by RIG-I.[12][13] May also inhibit the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[12] | Dose-dependently inhibits RIG-I-induced activation of the IRF-3-responsive ISG54 promoter in reporter gene assays.[2][13] |
| P protein | Borna Disease Virus (BDV) | Binds directly to the kinase TBK1, a downstream signaling component, preventing its activity and subsequent IRF3-dependent gene transcription.[12] | Prevents IFNβ induction during infection.[12] |
RIG-I Signaling Pathway and Points of Inhibition
The RIG-I signaling cascade is a primary target for both synthetic and viral antagonists. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to its ubiquitination by the E3 ligase TRIM25. This modification allows RIG-I to interact with the adaptor protein MAVS on the mitochondrial membrane, triggering a downstream cascade that activates the kinases TBK1 and IKKε. These kinases then phosphorylate transcription factors IRF3 and IRF7, which translocate to the nucleus to induce the expression of type I interferons. The following diagram illustrates this pathway and highlights the intervention points for this compound and various viral antagonists.
Caption: RIG-I signaling pathway and antagonist intervention points.
Experimental Methodologies
Accurate assessment of RIG-I inhibition requires robust biochemical and cell-based assays. The following protocols detail standard methods for quantifying the activity of RIG-I antagonists.
RIG-I ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified RIG-I, which is essential for its signaling function.
Principle: The assay quantifies the amount of ADP produced by the RIG-I enzyme in the presence of an RNA agonist and ATP. ADP production is measured using a detection system, such as the Transcreener® ADP² Assay, which relies on a fluorescent tracer being displaced from an antibody by the ADP produced, causing a change in fluorescence polarization.
Materials:
-
Purified recombinant human RIG-I protein
-
dsRNA agonist (e.g., 5'ppp-dsRNA or poly(I:C))
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 50 mM NaCl, 5 mM DTT, 0.01% Brij-35
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP detection reagents (e.g., Transcreener ADP² FP Assay Kit)
-
384-well, low-volume black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme/Substrate Preparation: Prepare a solution of RIG-I enzyme and dsRNA agonist in Assay Buffer.
-
Reaction Initiation: Add the test compound dilutions to the wells of the 384-well plate. Add the RIG-I/dsRNA solution to each well.
-
ATP Addition: Initiate the enzymatic reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near its Km for RIG-I.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction and detect the generated ADP by adding the ADP Detection Mix (containing antibody, tracer, and EDTA). Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Convert the polarization values to the amount of ADP produced using a standard curve. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Dual-Luciferase Reporter Assay for RIG-I Signaling
This cell-based assay measures the activity of the IFN-β promoter, a direct downstream target of RIG-I signaling, to assess the efficacy of antagonists in a cellular context.
Principle: HEK293T cells are co-transfected with plasmids expressing a RIG-I agonist, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase reporter for normalization. Activation of the RIG-I pathway leads to the expression of firefly luciferase. The antagonist's activity is quantified by the reduction in firefly luciferase signal relative to the internal Renilla control.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Plasmids:
-
IFN-β promoter-Firefly Luciferase reporter (pIFN-β-Luc)
-
Constitutively active Renilla Luciferase reporter (pRL-TK) for normalization
-
Expression plasmid for a RIG-I agonist (e.g., constitutively active RIG-I CARD domain) or viral antagonist (e.g., pCMV-NS1)
-
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
Test compound (this compound) or empty vector control
-
24-well or 96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mixture containing pIFN-β-Luc, pRL-TK, and the RIG-I agonist plasmid.
-
For testing viral antagonists, also include the expression plasmid for the viral protein (e.g., NS1, VP35). For testing this compound, this is omitted.
-
Transfect the cells according to the manufacturer's protocol for the chosen reagent.
-
-
Inhibitor Treatment (for this compound): Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and lyse them using the Passive Lysis Buffer provided in the assay kit.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase value by the Renilla luciferase value for each well.
-
Normalize the results to the untreated or empty vector control to determine the fold-induction or percentage of inhibition.
-
For this compound, plot the percentage of inhibition against the drug concentration to calculate the EC50 value. For viral antagonists, compare the inhibition to the control.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a potential RIG-I antagonist using a cell-based reporter assay.
Caption: Workflow for cell-based evaluation of RIG-I antagonists.
References
- 1. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus VP35 Protein Binds Double-Stranded RNA and Inhibits Alpha/Beta Interferon Production Induced by RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro methods to identify Ebola virus VP35-dsRNA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Species-Specific Inhibition of RIG-I Ubiquitination and IFN Induction by the Influenza A Virus NS1 Protein | PLOS Pathogens [journals.plos.org]
- 6. Species-Specific Inhibition of RIG-I Ubiquitination and IFN Induction by the Influenza A Virus NS1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 8. The influenza NS1 protein modulates RIG-I activation via a strain-specific direct interaction with the second CARD of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of RNA Recognition and Activation by Innate Immune Receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restoration of the Activated Rig-I Pathway in Hepatitis C Virus (HCV) Replicon Cells by HCV Protease, Polymerase, and NS5A Inhibitors In Vitro at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative Regulation of RIG-I-Mediated Innate Antiviral Signaling by SEC14L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ebola virus VP35 protein binds double-stranded RNA and inhibits alpha/beta interferon production induced by RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of RIG012 in Comparison to Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of RIG012, a novel RIG-I antagonist, with other immunomodulators targeting different pattern recognition receptors, namely a Toll-like receptor 9 (TLR9) agonist (CpG ODN 1826) and a stimulator of interferon genes (STING) agonist (cGAMP). The comparison is based on available preclinical data, and this document outlines the methodologies for key experiments to facilitate independent evaluation.
Data Presentation
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. This section summarizes the available quantitative data for this compound and selected immunomodulators.
| Compound | Target | In Vitro Potency (IC50/EC50) | Preclinical Efficacy (Animal Model) | Preclinical Toxicity (Animal Model) |
| This compound | RIG-I (Antagonist) | IC50: 0.71 µM (NADH-coupled ATPase assay)[1][2][3] | 5 mg/kg (i.v.) in a mouse model of pneumonia showed reduced lung injury and inflammation, and improved survival.[4][5] | Lethal toxicity observed at 45 mg/kg in mice within 36 hours.[1] |
| CpG ODN 1826 | TLR9 (Agonist) | Not applicable (agonist) | 10-100 µ g/mouse (i.p. or i.t.) showed potent adjuvant activity and anti-tumor effects in various mouse models.[6][7] | Generally well-tolerated in preclinical and clinical studies. Specific MTD or LD50 in mice not readily available in public literature. |
| cGAMP | STING (Agonist) | Not applicable (agonist) | 5-20 mg/kg (i.t.) demonstrated significant anti-tumor activity in a mouse colon adenocarcinoma model.[8][9][10][11][12] A single dose of 140 µ g/animal (footpad) was effective in a mousepox model.[13] | Doses up to 20 mg/kg in a mouse tumor model did not show overt toxicity and reduced the toxicity of chemotherapy.[8][10][11] Specific MTD or LD50 in mice not readily available in public literature. |
Signaling Pathways
Understanding the signaling pathways modulated by these immunomodulators is crucial for interpreting their biological effects and potential for off-target toxicities.
This compound Signaling Pathway (Antagonist Action)
Caption: this compound mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the therapeutic window of immunomodulators. Below are representative protocols for determining in vivo efficacy and toxicity in a preclinical mouse model.
Determination of Maximum Tolerated Dose (MTD) in Mice
This protocol aims to identify the highest dose of an immunomodulator that can be administered without causing unacceptable adverse effects.
Caption: MTD determination workflow.
Protocol Details:
-
Animal Model: Healthy, female C57BL/6 or BALB/c mice, 8-10 weeks of age, are commonly used. Animals are acclimatized for at least one week before the study.
-
Dose Escalation: A dose-escalation study design is typically employed. At least 3-4 dose levels, based on in vitro potency and any available preliminary data, are selected along with a vehicle control group.
-
Administration: The route of administration should be relevant to the intended clinical use (e.g., intravenous, intraperitoneal, or intratumoral).
-
Monitoring: Animals are monitored daily for:
-
Body weight: A significant drop (typically >15-20%) is a key indicator of toxicity.
-
Clinical signs: A scoring system is used to evaluate changes in posture, activity, fur texture, and breathing.
-
Food and water intake: Reduced consumption can indicate adverse effects.
-
-
Endpoint: The study duration is typically 7 to 14 days. The MTD is defined as the highest dose that does not induce mortality, significant body weight loss, or severe clinical signs of toxicity.
-
Pathology (Optional): At the end of the study, a full necropsy may be performed, and major organs collected for histopathological analysis to identify any target organ toxicities.
In Vivo Efficacy Study in a Mouse Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an immunomodulator.
Protocol Details:
-
Animal Model and Tumor Implantation:
-
Syngeneic mouse models (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colon carcinoma) are commonly used to ensure a competent immune system.
-
Tumor cells are implanted subcutaneously or orthotopically. Tumor growth is monitored until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Animals are randomized into treatment groups: vehicle control, immunomodulator alone, and potentially combination therapy groups (e.g., with checkpoint inhibitors).
-
-
Dosing and Schedule:
-
The immunomodulator is administered at one or more doses below the determined MTD.
-
The dosing schedule can vary (e.g., daily, every other day, or weekly) depending on the compound's characteristics.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The primary endpoint is often the delay in tumor growth or tumor regression compared to the control group.
-
Survival: In some studies, animals are monitored for survival, with the endpoint being tumor volume reaching a predetermined size or the development of clinical signs requiring euthanasia.
-
Immunophenotyping (Optional): At the end of the study, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells, myeloid cells) by flow cytometry or immunohistochemistry.
-
Cytokine Analysis (Optional): Blood or tumor homogenates can be analyzed for cytokine levels to assess the pharmacodynamic effects of the immunomodulator.
-
Conclusion
The evaluation of the therapeutic window is a cornerstone of drug development. This compound, as a RIG-I antagonist, presents a distinct immunomodulatory profile compared to the immunostimulatory agents CpG ODN and cGAMP. While preliminary data suggests a potential therapeutic window for this compound, further comprehensive preclinical toxicology studies are required to fully delineate its safety profile. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other novel immunomodulators, which is essential for advancing the most promising candidates to clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Robust delivery of RIG‐I agonists using extracellular vesicles for anti‐cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abeomics.com [abeomics.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Independent Validation of RIG012 Efficacy in Preclinical Pneumonia Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of RIG012, a novel antagonist of the RIG-I innate immune receptor, with standard-of-care antibiotics in the context of Klebsiella pneumoniae-induced pneumonia. The data presented is compiled from published, independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant efficacy in a preclinical mouse model of Klebsiella pneumoniae pneumonia, primarily by mitigating lung injury and reducing inflammatory responses. While direct head-to-head studies with other therapeutics are not yet available, this guide provides an indirect comparison with data from independent studies on established antibiotics such as Imipenem, Cefepime, Gentamicin, and Kanamycin. The findings suggest that this compound's mechanism of modulating the host immune response presents a promising alternative or adjunctive therapeutic strategy to traditional antibiotic therapies.
Comparative Efficacy Data
The following tables summarize the quantitative data from independent studies on this compound and various antibiotics in mouse models of Klebsiella pneumoniae pneumonia. It is crucial to note that these studies were not conducted in parallel, and therefore, experimental conditions such as mouse and bacterial strains, infection dosage, and treatment regimens may vary.
Table 1: Comparison of Survival Rates
| Treatment | Dosage | Mouse Strain | K. pneumoniae Strain | Survival Rate (%) | Control Survival Rate (%) | Source |
| This compound | 5 mg/kg | C57BL/6 | ATCC 43816 | 100% (at 7 days) | 75% (at 7 days) | [1] |
| Imipenem | 30 mg/kg every 3h for 72h | C57BL/6 | C2 | 86.6% | 26.6% | [2] |
| Cefepime | 60 mg/kg every 4h for 72h | C57BL/6 | C2 | 100% | 26.6% | [2] |
| Kanamycin (aerosol) | 15 mg/kg (single dose) | ICR | A-3 | ~80% (at 10 days) | 0% | |
| Gentamicin + Phage P-KP2 | 1.5 mg/kg (intranasal) | BALB/c | W-KP2 | 70% (at 7 days) | 10% | [3] |
Table 2: Comparison of Lung Bacterial Load Reduction
| Treatment | Dosage | Mouse Strain | K. pneumoniae Strain | Bacterial Load Reduction (log10 CFU/g lung) | Source |
| This compound | 5 mg/kg | C57BL/6 | ATCC 43816 | Not explicitly quantified as CFU reduction, but showed significant amelioration of lung injury. | [1] |
| Imipenem | 30 mg/kg every 3h for 72h | C57BL/6 | C2 | 5.08 | [2] |
| Cefepime | 60 mg/kg every 4h for 72h | C57BL/6 | C2 | 7.42 | [2] |
| Gentamicin (intramuscular) | 7.5 mg/kg | C57BL/6 | ATCC 43816 | Significant reduction compared to untreated, but specific log reduction not stated. | [4][5] |
| Ciprofloxacin | 80 mg/kg/day | BALB/c | C2 | 5.63 | [6] |
Table 3: Comparison of Effects on Lung Inflammation
| Treatment | Key Anti-inflammatory Effects | Source |
| This compound | Significantly reduced lung injury scores; Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokines (IL-10, TGF-β). | [1] |
| Imipenem/Cefepime | Not explicitly detailed in the provided search results. | |
| Gentamicin | Not explicitly detailed in the provided search results. | |
| Kanamycin | Not explicitly detailed in the provided search results. |
Detailed Experimental Protocols
This compound Experimental Protocol
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Infection Model: Intratracheal injection of Klebsiella pneumoniae (ATCC 43816).
-
Treatment: Two hours after infection, this compound was administered via tail vein infusion at a dosage of 5 mg/kg. The control group received an equivalent volume of PBS.
-
Efficacy Assessment:
-
Survival: Monitored for 7 days post-infection.
-
Lung Injury: Lung tissues were collected at 24 hours post-infection for histological analysis (H&E staining) and lung injury scoring.
-
Inflammatory Cytokines: Levels of IL-1β, TNF-α, IL-10, and TGF-β in lung tissue homogenates were measured by qPCR.
-
Signaling Pathway Inhibition: Western blot analysis of phosphorylated IRF3 (pIRF3) in lung tissue was performed to confirm inhibition of the RIG-I pathway.[1]
-
Standard Antibiotic Experimental Protocols (Generalized)
-
Animal Models: Commonly used strains include C57BL/6, BALB/c, and ICR mice.
-
Infection Models:
-
Intratracheal Instillation: A common method for direct delivery of a specific inoculum of K. pneumoniae to the lungs.
-
Intranasal Inoculation: A less invasive method, though the exact dose reaching the lungs can be more variable.
-
Aerosol Inhalation: Used to mimic a more natural route of infection.
-
-
Treatment Administration:
-
Intramuscular (IM) or Subcutaneous (SC) Injection: Standard systemic delivery routes.
-
Intravenous (IV) Infusion: Direct administration into the bloodstream.
-
Aerosol/Intranasal: Local delivery to the respiratory tract.
-
-
Efficacy Assessment:
-
Survival Studies: Animals are monitored for a defined period (e.g., 7-14 days) to determine the survival rate.
-
Bacterial Load: Lungs and sometimes other organs (spleen, liver) and blood are harvested at specific time points post-infection, homogenized, and plated to determine the number of colony-forming units (CFU).
-
Histopathology: Lung tissues are examined for signs of inflammation and damage.
-
Signaling Pathway and Experimental Workflow Diagrams
RIG-I Signaling Pathway in Pneumonia
The following diagram illustrates the RIG-I signaling pathway, which is activated by viral and bacterial components, leading to an inflammatory response. This compound acts by antagonizing the RIG-I receptor, thereby inhibiting this cascade.
Caption: RIG-I signaling pathway and the inhibitory action of this compound.
Generalized Experimental Workflow for Pneumonia Mouse Model
This diagram outlines a typical workflow for evaluating the efficacy of a therapeutic agent in a mouse model of bacterial pneumonia.
Caption: Generalized workflow for preclinical pneumonia model studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Cefepime and Imipenem in Experimental Murine Pneumonia Caused by Porin-Deficient Klebsiella pneumoniae Producing CMY-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of Klebsiella pneumoniae Infection in Mice by Using Dissolving Microarray Patches Containing Gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of ciprofloxacin and levofloxacin in experimental pneumonia caused by Klebsiella pneumoniae deficient in porins, expressing active efflux and producing QnrA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical RIG-I Antagonists: Assessing the Translational Potential of RIG012
For Researchers, Scientists, and Drug Development Professionals
The innate immune system provides the first line of defense against invading pathogens. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that detects viral RNA and triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. While this response is crucial for clearing viral infections, its overactivation can contribute to the pathology of various autoimmune and inflammatory diseases. Consequently, the development of RIG-I antagonists has emerged as a promising therapeutic strategy. This guide provides a comparative assessment of RIG012, a potent RIG-I antagonist, with other preclinical RIG-I inhibitors, focusing on their performance based on available experimental data.
Quantitative Comparison of Preclinical RIG-I Antagonists
The following table summarizes the in vitro efficacy of this compound and other selected preclinical RIG-I antagonists. The data is primarily based on the inhibition of RIG-I's ATPase activity, a crucial function for its signaling.
| Compound | Type | Assay | IC50 | Reference |
| This compound | Small Molecule | NADH-coupled ATPase Assay | 0.71 µM | [1][2] |
| Compound 1 | 4-hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione derivative | ATPase Assay | ~5 µM | [3] |
| ODN 2006 | Phosphorothioated Oligodeoxynucleotide | ATPase Assay | ~60% inhibition at 1:1 ratio with agonist | |
| ODN 2216 | Phosphorothioated Oligodeoxynucleotide | ATPase Assay | ~66% inhibition at 5:1 ratio with agonist |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between different studies. The data for ODNs 2006 and 2216 are presented as percentage inhibition at a specific molar ratio to the RIG-I agonist, as direct IC50 values were not provided in the cited literature.
Experimental Methodologies
This section details the protocols for the key experiments cited in this guide, providing a framework for the validation and comparison of RIG-I antagonists.
RIG-I ATPase Activity Assay (NADH-Coupled)
This assay measures the ATP hydrolysis activity of RIG-I, which is a critical step in its activation. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle: RIG-I + ATP → RIG-I + ADP + Pi ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM MOPS (pH 7.4), 150 mM KCl, 2 mM DTT, 0.01% Triton X-100, 1 mM NADH, 100 U/ml lactic dehydrogenase, 500 U/ml pyruvate kinase, and 2.5 mM phosphoenolpyruvic acid.
-
Enzyme and Inhibitor Incubation: Add purified recombinant RIG-I protein to the reaction mixture to a final concentration of 5-10 nM. For inhibitor studies, pre-incubate RIG-I with varying concentrations of the antagonist (e.g., this compound) for a specified time at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of ATP and MgCl2 (final concentration, e.g., 5 mM each) to the wells.
-
Data Acquisition: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decay curve. Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Luciferase Reporter Assay
This assay assesses the ability of a compound to inhibit RIG-I signaling in a cellular context. HEK293T cells are commonly used as they lack endogenous RIG-I expression, allowing for the specific assessment of exogenously expressed RIG-I activity.
Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with plasmids encoding human RIG-I, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the RIG-I antagonist.
-
RIG-I Stimulation: After a pre-incubation period with the antagonist, stimulate RIG-I signaling by transfecting the cells with a RIG-I agonist, such as a short, 5'-triphosphorylated double-stranded RNA (dsRNA).
-
Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each antagonist concentration relative to the stimulated control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for IRF3 Phosphorylation
This method is used to directly assess the activation of a key downstream signaling molecule in the RIG-I pathway, IRF3. Phosphorylation of IRF3 is a critical step for its dimerization and translocation to the nucleus to initiate the transcription of type I interferons.
Protocol:
-
Cell Culture, Treatment, and Stimulation: Culture cells (e.g., A549 or HEK293T cells expressing RIG-I) and treat with the RIG-I antagonist as described in the luciferase assay protocol. Stimulate with a RIG-I agonist.
-
Cell Lysis: At a specified time point after stimulation (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated IRF3 and normalize to a loading control (e.g., total IRF3 or β-actin) to determine the relative levels of IRF3 phosphorylation.
Visualizing the RIG-I Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: RIG-I Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing RIG-I Antagonists.
Translational Potential and Future Directions
This compound demonstrates potent in vitro inhibition of RIG-I ATPase activity, with an IC50 value in the sub-micromolar range. This positions it as a strong candidate for further preclinical development. The benzo[g]indole-2,5(dione derivatives also represent a promising class of small molecule inhibitors, although further optimization may be required to improve their potency. Oligonucleotide-based antagonists like ODNs 2006 and 2216 offer an alternative modality, but their development may face challenges related to delivery and stability.
The translational potential of RIG-I antagonists lies in their ability to dampen the excessive inflammatory responses that characterize a range of autoimmune and inflammatory conditions. Recent studies have shown that this compound can ameliorate lung injury in a mouse model of pneumonia by reducing pulmonary inflammatory responses, highlighting its potential in acute inflammatory conditions.
Future preclinical studies should focus on:
-
Head-to-head comparison of lead candidates like this compound with other classes of RIG-I antagonists in standardized in vitro and cellular assays.
-
In vivo efficacy studies in relevant animal models of autoimmune diseases (e.g., systemic lupus erythematosus, Aicardi-Goutières syndrome) to assess their therapeutic potential.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of these compounds and to establish a dose-response relationship in vivo.
-
Safety and toxicology studies to evaluate any potential off-target effects and to determine a safe therapeutic window.
By systematically addressing these areas, the most promising RIG-I antagonists can be advanced towards clinical development, offering a novel therapeutic approach for a variety of debilitating inflammatory diseases.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for RIG012
This document provides immediate safety, logistical, and disposal information for RIG012, a potent antagonist of the RIG-I innate immune receptor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound Hazard Profile and Chemical Properties
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound should be familiar with its hazard profile and take appropriate safety precautions.
| Property | Value | Reference |
| Chemical Name | 4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione | [2] |
| CAS Number | 2642218-43-5 | [1][3] |
| Molecular Formula | C23H21NO3 | [1][2] |
| Molecular Weight | 359.43 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocol: Proper Disposal of this compound
The following step-by-step procedure must be followed for the disposal of this compound and its containers.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
3. Spillage and Cleanup:
-
In case of a spill, prevent further leakage or spillage.[1]
-
Keep the product away from drains and water courses.[1]
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials in the designated hazardous waste container.[1]
4. Disposal of Contents and Container:
-
The primary instruction for disposal is to "Dispose of contents/ container to an approved waste disposal plant."[1]
-
This should be done in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Crucially, avoid release to the environment. [1]
5. Handling Precautions:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling RIG012
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of RIG012. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the environment.
I. Quantitative Safety Data
Given that the specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is prudent to handle it as a potent pharmaceutical compound. The following table outlines the Occupational Exposure Bands (OEBs) typically used for such compounds to guide handling and containment strategies.[1][2][3] this compound should be handled under conditions appropriate for at least OEB 4, given its classification as harmful if swallowed and very toxic to aquatic life.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range | General Handling Requirements |
| OEB 1 | >1000 µg/m³ | General laboratory practices with good ventilation. |
| OEB 2 | 100 - 1000 µg/m³ | Local exhaust ventilation (LEV) recommended. |
| OEB 3 | 10 - 100 µg/m³ | Contained operations; use of fume hoods or ventilated enclosures. Additional gowning and respiratory protection may be required.[4] |
| OEB 4 | 1 - 10 µg/m³ | High-potency manufacturing methods required. Closed systems for transfers. Use of glove bags or isolators is recommended. [2] |
| OEB 5 | <1 µg/m³ | Full containment is mandatory. Glovebox isolators and closed transfer systems are required.[5] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon known or suspected contact. | Provides a robust barrier against chemical permeation and allows for quick decontamination by removing the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles, ensuring complete facial safeguarding. |
| Body Protection | A disposable, solid-front, back-tying gown made of a low-linting, chemical-resistant material. Cuffs should be tucked into the inner gloves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter should be used when handling the powder outside of a primary engineering control. | Protects against inhalation of fine powder particles. |
III. Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.
A. Preparation and Pre-Handling
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[6] The work surface should be covered with disposable, absorbent, plastic-backed paper.
-
Gather Materials: Before starting, ensure all necessary equipment and materials are inside the containment area. This includes the this compound container, appropriate solvents, calibrated weighing scale, spatulas, weigh boats, and waste disposal bags.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
B. Weighing and Solution Preparation
-
Tare the Weigh Boat: Place a clean weigh boat on the calibrated scale and tare it to zero.
-
Dispense Powder: Carefully open the this compound container. Using a clean spatula, gently dispense the desired amount of powder onto the weigh boat. Avoid any actions that could generate dust.
-
Record Weight: Once the desired weight is achieved, securely close the this compound container.
-
Prepare Solvent: In a separate, appropriate container (e.g., a glass vial or flask), measure the required volume of solvent.
-
Dissolve Powder: Carefully add the weighed this compound powder to the solvent. This can be done by gently tapping the weigh boat.
-
Rinse Weigh Boat: Rinse the weigh boat with a small amount of the solvent and add the rinse to the solution to ensure a complete transfer of the compound.
-
Cap and Mix: Securely cap the container and mix the solution until the this compound is fully dissolved.
C. Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all reusable equipment (e.g., spatula) with an appropriate solvent.
-
Dispose of Waste: All disposable items, including gloves, weigh boats, and bench paper, should be placed in a clearly labeled hazardous waste bag inside the containment area.[7]
-
Doff PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the face shield, gown, and inner gloves.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.
IV. Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous chemical waste.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[8][9]
-
Segregated Waste Collection: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10]
-
Empty Containers: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10]
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8]
V. Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. escopharma.com [escopharma.com]
- 4. escopharma.com [escopharma.com]
- 5. ilcdover.com [ilcdover.com]
- 6. researchgate.net [researchgate.net]
- 7. flowsciences.com [flowsciences.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
